molecular formula C15H17N3O3S B10831163 VPC-18005

VPC-18005

Numéro de catalogue: B10831163
Poids moléculaire: 319.4 g/mol
Clé InChI: DTEAZCJUKPARQD-PXNMLYILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VPC-18005 is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H17N3O3S

Poids moléculaire

319.4 g/mol

Nom IUPAC

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8-

Clé InChI

DTEAZCJUKPARQD-PXNMLYILSA-N

SMILES isomérique

CC(C)C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC(=O)O

SMILES canonique

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of VPC-18005 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer is a leading cause of cancer-related mortality in men, with a significant subset of cases driven by the aberrant expression of the ETS-related gene (ERG) transcription factor. VPC-18005 is a novel small molecule antagonist of ERG that has demonstrated significant preclinical efficacy in prostate cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for ERG-positive prostate cancer.

Core Mechanism of Action: Direct Inhibition of ERG Transcriptional Activity

This compound functions as a direct antagonist of the ERG transcription factor, a key driver in approximately 50% of prostate cancers. The primary mechanism of action involves the binding of this compound to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting its transcriptional activity.[3][4]

The binding of this compound to the ERG-ETS domain has been confirmed through biophysical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This direct interaction disrupts the ERG-DNA complex, a critical step for the transcription of ERG target genes that promote oncogenesis.

A key downstream effector of ERG in prostate cancer is the transcription factor SOX9. This compound has been shown to significantly inhibit the expression of SOX9, a gene known to be regulated by ERG and involved in stimulating prostate cancer invasion.[1][4]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various preclinical assays, demonstrating its potency and specificity for ERG-expressing prostate cancer cells.

Parameter Cell Line/System Value Reference
IC50 (pETS-luc Reporter Activity) PNT1B-ERG3 µM[4][5]
VCaP6 µM[4][5]
Binding Affinity (Kd for ERG-DNA disruption) In vitro250 µM[2]
Inhibition of Cell Migration PNT1B-ERGStatistically significant reduction (p=0.031)[6]
Inhibition of Spheroid Invasion PNT1B-ERGStatistically significant reduction (p=0.02)[6]
Reduction of Metastasis in vivo Zebrafish Xenograft (PNT1B-ERG)20-30% decrease with 1-10 µM treatment[5]
Zebrafish Xenograft (VCaP)Statistically significant reduction (p=0.002 at 10 µM)[4]

Signaling Pathway

This compound intervenes in a critical signaling pathway in ERG-driven prostate cancer. The following diagram illustrates the mechanism of action of this compound in disrupting this pathway.

VPC18005_Mechanism cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_phenotype Cellular Phenotype ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain contains DNA DNA (ETS Response Element) ETS_Domain->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Activates Transcription Transcription of Pro-Oncogenic Genes SOX9->Transcription Migration Cell Migration Transcription->Migration Invasion Cell Invasion Transcription->Invasion Metastasis Metastasis Transcription->Metastasis VPC18005 This compound VPC18005->ETS_Domain Directly Binds & Inhibits VPC18005_effect Inhibition VPC18005_effect->Migration VPC18005_effect->Invasion VPC18005_effect->Metastasis

This compound directly binds to the ERG-ETS domain, inhibiting transcription and downstream oncogenic phenotypes.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantifies the ability of this compound to inhibit ERG-mediated gene transcription.

  • Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).

  • Reporter Plasmids: A firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid (for normalization).

  • Procedure:

    • Cells are seeded in 96-well plates and co-transfected with the firefly and Renilla luciferase reporter plasmids.

    • After 24 hours, cells are treated with a dose range of this compound or DMSO as a vehicle control.

    • Following a 24-hour incubation period, cells are lysed.

    • Luciferase activity is measured sequentially from a single sample using a luminometer. Firefly luciferase activity is measured first, followed by the quenching of this reaction and measurement of Renilla luciferase activity.[7][8]

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

  • Data Analysis: IC50 values are determined by plotting the normalized luciferase activity against the log concentration of this compound.[9]

xCELLigence Real-Time Cell Migration and Invasion Assay

This label-free, impedance-based assay monitors the effect of this compound on cell migration and invasion in real-time.

  • Apparatus: xCELLigence RTCA DP instrument with CIM-Plate 16.

  • Procedure for Migration Assay:

    • The upper chamber of the CIM-plate is coated with a chemoattractant.

    • Prostate cancer cells (e.g., PNT1B-ERG) are seeded in the upper chamber in serum-free media.

    • The lower chamber contains media with a chemoattractant.

    • This compound or DMSO is added to the upper chamber.

    • The plate is placed in the xCELLigence instrument, and impedance is measured every 15 minutes for 24-48 hours. The impedance reading (Cell Index) is proportional to the number of cells that have migrated through the porous membrane to the underside of the upper chamber.[1][10]

  • Procedure for Invasion Assay:

    • The procedure is similar to the migration assay, with the addition of a layer of Matrigel on the upper surface of the membrane in the upper chamber. This simulates the extracellular matrix that cells must degrade and invade through.[1]

  • Data Analysis: The rate of migration or invasion is determined by the slope of the Cell Index curve over time. Statistical significance is calculated by comparing the slopes of treated versus control cells.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to assess the anti-invasive properties of this compound.

  • Spheroid Formation:

    • Single-cell suspensions of prostate cancer cells (e.g., PNT1B-ERG) are seeded in ultra-low attachment 96-well round-bottom plates.

    • Spheroids are allowed to form over 3-4 days.[11]

  • Invasion Assay:

    • Formed spheroids are embedded in a basement membrane matrix (e.g., Matrigel) in a new 96-well plate.

    • The matrix is allowed to polymerize, after which media containing this compound or DMSO is added.

    • Spheroid invasion into the surrounding matrix is monitored and imaged at regular intervals (e.g., every 24 hours for up to 6 days).

  • Data Analysis: The area of invasion is quantified using imaging software. The rate of invasion is calculated and compared between treated and control groups.[11][12]

Zebrafish Xenograft Model for Metastasis

This in vivo model allows for the visualization and quantification of the anti-metastatic effects of this compound.

  • Procedure:

    • Prostate cancer cells (PNT1B-ERG or VCaP) are fluorescently labeled.

    • Approximately 200-300 labeled cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.[5]

    • Embryos are then exposed to this compound or DMSO in their water.

    • The dissemination of cancer cells from the yolk sac to other parts of the embryo is monitored and imaged using fluorescence microscopy at specified time points (e.g., day 5 post-injection).[4]

  • Data Analysis: The number of embryos with metastatic foci is counted, and the statistical significance of the reduction in metastasis in the treated group is determined using a chi-square test.[4]

Experimental and logical workflows

The discovery and characterization of this compound followed a logical progression from in silico screening to in vivo validation.

VPC18005_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Virtual_Screen In Silico Virtual Screening (Targeting ERG-ETS Domain) Hit_ID Hit Identification (this compound) Virtual_Screen->Hit_ID Binding_Assay Direct Binding Confirmation (NMR Spectroscopy) Hit_ID->Binding_Assay Luciferase_Assay Inhibition of Transcriptional Activity (Dual-Luciferase Reporter Assay) Binding_Assay->Luciferase_Assay Migration_Invasion Functional Cellular Assays (Migration & Invasion) Luciferase_Assay->Migration_Invasion Spheroid_Assay 3D Spheroid Invasion Assay Migration_Invasion->Spheroid_Assay Zebrafish_Model Zebrafish Xenograft Model (Metastasis Assessment) Spheroid_Assay->Zebrafish_Model

Workflow for the discovery and preclinical validation of this compound.

Selectivity and Off-Target Effects

Due to the conserved nature of the ETS domain among different ETS family members, there is a potential for this compound to interact with other ETS transcription factors. Preliminary NMR spectroscopic experiments have suggested that this compound may also interact with the ETS domains of PU.1 and ETV4. However, at its active concentrations, this compound has not demonstrated significant toxicity, and no specificity-related issues have been reported thus far. Further comprehensive selectivity profiling against a panel of ETS transcription factors would be beneficial to fully characterize its off-target profile.

Conclusion

This compound is a promising preclinical candidate for the treatment of ERG-positive prostate cancer. Its well-defined mechanism of action, involving the direct inhibition of the ERG-ETS domain and subsequent disruption of ERG-mediated transcription, provides a strong rationale for its further development. The quantitative data from in vitro and in vivo studies demonstrate its potency in reducing key oncogenic phenotypes, including cell migration, invasion, and metastasis. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound and its derivatives as a targeted therapy for this significant subset of prostate cancer patients.

References

The Molecular Target of VPC-18005: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a small molecule inhibitor that has shown promise in preclinical studies for the treatment of prostate cancer. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate the replication and further investigation of its biological activities. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and experimental designs.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. A significant subset of prostate cancers is characterized by the chromosomal translocation that leads to the fusion of the androgen-regulated promoter of TMPRSS2 to the coding sequence of the ETS-related gene (ERG). This results in the overexpression of the ERG transcription factor, which plays a crucial role in prostate cancer development and progression. ERG is a member of the E26 transformation-specific (ETS) family of transcription factors, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant expression of ERG in prostate cancer makes it an attractive therapeutic target. This compound was identified through in silico screening as a potential inhibitor of ERG function.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the ETS-related gene (ERG) protein , specifically targeting its highly conserved DNA-binding ETS domain .[1][2][3][4]

The mechanism of action of this compound is the steric hindrance of the ERG-DNA interaction .[3][4] By binding to a pocket on the surface of the ETS domain that overlaps with the DNA binding interface, this compound physically prevents ERG from engaging with its cognate DNA sequences. This disruption of ERG-DNA binding subsequently inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes.[3] This targeted inhibition of ERG's transcriptional function ultimately leads to the suppression of cancer cell migration and invasion.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Cell Line/System Value Reference
IC50 (Luciferase Assay) PNT1B-ERG3 µM[2]
VCaP6 µM[2]
Binding Affinity (Kd) ERG-ETS domain~250 µM

Table 1: In vitro efficacy and binding affinity of this compound.

Assay Cell Line Concentration Effect Reference
Cell Migration PNT1B-ERG5 µMInhibition of migration
Cell Invasion PNT1B-ERG5 µMInhibition of invasion
Metastasis (Zebrafish) PNT1B-ERG & VCaP1 µM and 10 µMReduced dissemination of cancer cells[2]

Table 2: Cellular and in vivo effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit ERG-mediated gene transcription.

  • Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).

  • Plasmids:

    • Experimental Reporter: A firefly luciferase reporter plasmid containing an ETS-responsive element (e.g., pETS-luc).

    • Control Reporter: A Renilla luciferase reporter plasmid for normalization of transfection efficiency (e.g., pRL-TK).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Co-transfect cells with the firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

    • Incubate for an additional 24-48 hours.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding

NMR spectroscopy is used to confirm the direct physical interaction between this compound and the ERG-ETS domain.

  • Protein: Recombinant, isotopically labeled (¹⁵N) ERG-ETS domain.

  • Ligand: this compound dissolved in a suitable solvent (e.g., DMSO-d6).

  • Protocol (¹H-¹⁵N HSQC):

    • Prepare a sample of ¹⁵N-labeled ERG-ETS domain in an appropriate NMR buffer.

    • Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

    • Prepare a stock solution of this compound.

    • Titrate the protein sample with increasing concentrations of this compound.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Analyze the spectra for chemical shift perturbations (CSPs). Changes in the chemical shifts of specific amide signals upon addition of this compound indicate that the corresponding residues are in or near the binding site.

    • Map the perturbed residues onto the three-dimensional structure of the ERG-ETS domain to identify the binding interface.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based technique used to demonstrate the disruption of the ERG-DNA complex by this compound.

  • Protein: Purified recombinant ERG-ETS domain.

  • DNA Probe: A double-stranded DNA oligonucleotide containing a consensus ERG binding site (e.g., 5'-AGGAAG-3'), labeled with a fluorescent dye or radioisotope.

  • Protocol:

    • Prepare binding reactions containing the labeled DNA probe, the ERG-ETS domain, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.

    • To test the effect of the inhibitor, add increasing concentrations of this compound or a vehicle control to the binding reactions.

    • Incubate the reactions at room temperature to allow for complex formation.

    • Resolve the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA using an appropriate imaging system. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates the inhibition of ERG-DNA binding.

Real-Time Cell Migration and Invasion Assays

These assays assess the functional consequence of ERG inhibition by this compound on cancer cell motility.

  • System: xCELLigence Real-Time Cell Analysis (RTCA) system or similar impedance-based technology.

  • Cell Lines: PNT1B-ERG and control cells.

  • Protocol:

    • For migration assays, use specialized cell invasion/migration plates with microporous membranes. For invasion assays, coat the membranes with a basement membrane extract (e.g., Matrigel).

    • Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Seed the cells in the upper chamber in the presence of this compound or a vehicle control.

    • Monitor cell migration or invasion in real-time by measuring the change in electrical impedance as cells move through the membrane and adhere to the electrodes on the underside.

    • The impedance is expressed as a "Cell Index," which is proportional to the number of migrated/invaded cells.

Zebrafish Xenograft Model for Metastasis

This in vivo model is used to evaluate the effect of this compound on the metastatic potential of cancer cells.

  • Animal Model: Transparent zebrafish embryos (e.g., Casper strain).

  • Cell Lines: Fluorescently labeled PNT1B-ERG and VCaP cells.

  • Protocol:

    • Microinject fluorescently labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

    • After injection, transfer the embryos to a multi-well plate containing embryo medium.

    • Expose the embryos to different concentrations of this compound or a vehicle control in the medium.

    • Incubate the embryos for several days.

    • Visualize the dissemination of the fluorescent cancer cells from the primary injection site to distant locations within the embryo using fluorescence microscopy.

    • Quantify the extent of metastasis by counting the number of embryos with disseminated cells or by measuring the area of dissemination.

Visualizations

Signaling Pathway

ERG_Signaling_Pathway ERG Signaling Pathway in Prostate Cancer cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects TMPRSS2 TMPRSS2 Promoter ERG ERG Protein TMPRSS2->ERG Drives Expression Androgen_Receptor Androgen Receptor Androgen_Receptor->TMPRSS2 Activates DNA ERG Target Genes (e.g., SOX9) ERG->DNA Binds VPC18005 This compound VPC18005->ERG Inhibits Binding Transcription Gene Transcription DNA->Transcription Regulates Cell_Processes Cell Migration & Invasion Transcription->Cell_Processes Leads to

Caption: Simplified ERG signaling pathway in prostate cancer and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Characterization Luciferase Dual-Luciferase Assay (IC50 Determination) NMR NMR Spectroscopy (Direct Binding) Migration Migration Assay (xCELLigence) Luciferase->Migration EMSA EMSA (DNA Binding Inhibition) Invasion Invasion Assay (xCELLigence) Zebrafish Zebrafish Xenograft (Metastasis) Migration->Zebrafish

Caption: Overview of the experimental workflow to characterize the activity of this compound.

Conclusion

This compound represents a promising class of small molecule inhibitors that directly target the DNA-binding ETS domain of the oncoprotein ERG. By sterically blocking the interaction of ERG with DNA, this compound effectively inhibits its transcriptional activity, leading to a reduction in cancer cell migration and invasion. The comprehensive experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation ERG inhibitors.

References

VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aberrant expression of the ETS-related gene (ERG), a member of the E-twenty-six (ETS) family of transcription factors, is a key driver in approximately 50% of prostate cancers. This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to altered gene expression that promotes oncogenesis, including processes of cell migration, invasion, and metastasis. The development of small molecule inhibitors targeting ERG has been a significant focus of research to counteract its oncogenic functions. This technical guide provides a comprehensive overview of VPC-18005, a novel small molecule antagonist of ERG. It details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to ERG in Prostate Cancer

The ERG transcription factor plays a crucial role in normal biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis. However, the chromosomal translocation that leads to the fusion of the androgen-responsive TMPRSS2 promoter with the ERG gene results in the aberrant overexpression of ERG in prostate epithelial cells. This fusion protein retains the DNA-binding ETS domain of ERG, leading to the dysregulation of a host of downstream target genes.

The oncogenic signaling cascade initiated by aberrant ERG expression is complex and involves the modulation of several key cellular pathways. Notably, ERG has been shown to activate the Wnt/LEF1 signaling pathway and to interact with the androgen receptor (AR) signaling pathway, both of which are critical in prostate cancer progression.[1] Furthermore, ERG expression is associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which enhances cellular motility and invasiveness.

This compound: A Direct Inhibitor of ERG

This compound is a small molecule inhibitor designed to directly target the ETS domain of the ERG protein.[2][3][4] Its mechanism of action involves binding to the DNA-binding pocket of the ETS domain, thereby sterically hindering the interaction of ERG with its cognate DNA sequences.[2][3] This disruption of ERG's ability to bind to the promoters of its target genes effectively inhibits its transcriptional activity, leading to a downstream reduction in the expression of genes that drive the cancer phenotype, such as SOX9.[5][6]

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which this compound inhibits ERG function.

Mechanism of Action of this compound cluster_0 Normal ERG Function cluster_1 This compound Inhibition ERG Protein ERG Protein DNA DNA ERG Protein->DNA Binds to ETS domain Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription Initiates This compound This compound ERG_VPC ERG + this compound Complex This compound->ERG_VPC Binds to ERG Blocked Transcription Transcription Blocked ERG_VPC->Blocked Transcription Prevents DNA binding Simplified ERG Signaling in Prostate Cancer TMPRSS2-ERG Fusion TMPRSS2-ERG Fusion ERG Overexpression ERG Overexpression TMPRSS2-ERG Fusion->ERG Overexpression Wnt Signaling Wnt Signaling ERG Overexpression->Wnt Signaling Activates AR Signaling AR Signaling ERG Overexpression->AR Signaling Interacts with Target Gene Upregulation Target Gene Upregulation ERG Overexpression->Target Gene Upregulation SOX9 SOX9 Target Gene Upregulation->SOX9 Cell Proliferation Cell Proliferation Target Gene Upregulation->Cell Proliferation Invasion & Metastasis Invasion & Metastasis Target Gene Upregulation->Invasion & Metastasis Workflow for this compound Evaluation In Silico Screening In Silico Screening This compound Identification This compound Identification In Silico Screening->this compound Identification In Vitro Assays In Vitro Assays This compound Identification->In Vitro Assays In Vivo Assay In Vivo Assay This compound Identification->In Vivo Assay Mechanism of Action Studies Mechanism of Action Studies This compound Identification->Mechanism of Action Studies Luciferase Assay Luciferase Assay In Vitro Assays->Luciferase Assay MTS Assay MTS Assay In Vitro Assays->MTS Assay Migration/Invasion Assay Migration/Invasion Assay In Vitro Assays->Migration/Invasion Assay Zebrafish Xenograft Zebrafish Xenograft In Vivo Assay->Zebrafish Xenograft Direct Binding Assay Direct Binding Assay Mechanism of Action Studies->Direct Binding Assay Target Gene Expression Target Gene Expression Mechanism of Action Studies->Target Gene Expression

References

ERG-ETS Domain as a Therapeutic Target for VPC-18005: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, as a therapeutic target in prostate cancer. It focuses on the small molecule inhibitor VPC-18005, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Genomic alterations involving ERG translocations are found in approximately half of all prostate cancer cases, leading to the aberrant, androgen-regulated production of ERG protein variants that are pivotal in disease development and progression.[1][2]

This compound was identified through rational in silico drug design to directly target the DNA-binding ETS domain of ERG.[1][3] By sterically hindering the binding of ERG to DNA, this compound effectively disrupts its transcriptional activity.[1][4] This inhibitory action has been shown to reverse the transformed characteristics of prostate cancer cells that aberrantly express ERG.[1][4] Preclinical studies have demonstrated that this compound can suppress ERG-mediated gene transcription, reduce cancer cell migration and invasion, and inhibit metastasis in animal models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Cell Line Value Reference
IC50 (pETS-luc reporter activity)PNT1B-ERG3 µM[5]
IC50 (pETS-luc reporter activity)VCaP6 µM[5]
Binding Affinity (Kd)ERG-ETS domain250 µM[6]
In Vitro Effect Cell Line Concentration Observation Reference
Inhibition of Migration & InvasionPNT1B-ERG5 µMSignificant reduction in cell migration and invasion[1][5]
SOX9 ExpressionVCaP25 µMMarked decrease in the expression of the ERG-regulated gene SOX9[4][6]
In Vivo Effect Model Dosage Observation Reference
Inhibition of MetastasisZebrafish Xenograft1 µM and 10 µM20-30% decrease in the dissemination of cancer cells[1][5]
ToxicityMurine ModelUp to 500 mg/kg (single dose)No general toxicity observed[1][4]
ToxicityMurine Model150 mg/kg (4-week BID)No general toxicity observed[1][4]

Signaling Pathways and Mechanism of Action

The ERG transcription factor, often overexpressed in prostate cancer due to chromosomal translocations (e.g., TMPRSS2-ERG), plays a crucial role in oncogenesis.[7] ERG expression can synergize with other signaling pathways, such as the PI3K/AKT and androgen receptor (AR) signaling pathways, to promote tumor progression and invasion.[8] ERG can also up-regulate the expression of downstream effectors like c-Myc, contributing to prostate oncogenesis.[8]

This compound directly binds to the ETS domain of the ERG protein, a region essential for its interaction with DNA.[1][4] This binding is predicted to be mutually exclusive with DNA binding, as this compound occupies a portion of the same interface.[1] Specifically, the negatively-charged carboxyl group of this compound is thought to coincide with the negatively-charged phosphate group of the DNA backbone, further preventing the ERG-DNA interaction.[4] This disruption of ERG's ability to bind to the DNA of target genes inhibits its transcriptional activity, leading to a reduction in the expression of genes that promote cell migration, invasion, and metastasis.[1]

ERG_Signaling_and_VPC18005_Inhibition cluster_0 Upstream Signaling cluster_1 ERG-Mediated Transcription cluster_2 Oncogenic Outcomes Androgen Receptor Androgen Receptor TMPRSS2-ERG Fusion TMPRSS2-ERG Fusion Androgen Receptor->TMPRSS2-ERG Fusion Activates PI3K/AKT Pathway PI3K/AKT Pathway ERG Protein ERG Protein PI3K/AKT Pathway->ERG Protein Cooperates with MAPK Pathway MAPK Pathway MAPK Pathway->ERG Protein Phosphorylates TMPRSS2-ERG Fusion->ERG Protein Translates to ERG-ETS Domain ERG-ETS Domain ERG Protein->ERG-ETS Domain DNA DNA ERG-ETS Domain->DNA Binds to Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription Initiates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Invasion & Metastasis Invasion & Metastasis Target Gene Transcription->Invasion & Metastasis This compound This compound This compound->ERG-ETS Domain Inhibits Binding

Caption: ERG signaling and this compound inhibition pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity

  • Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

  • Cell Lines: PNT1B-ERG and VCaP cells.

  • Method:

    • Cells are co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid.

    • Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 24 hours), cell lysates are prepared.

    • Luciferase and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The ratio of firefly luciferase to Renilla luciferase activity is calculated to normalize for transfection efficiency.

    • IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.[3]

Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if this compound directly disrupts the binding of the ERG-ETS domain to DNA.

  • Reagents: Purified recombinant ERG-ETS domain protein, fluorescently-labeled double-stranded DNA (dsDNA) probe containing an ERG binding site, and this compound.

  • Method:

    • The ERG-ETS domain protein is incubated with the fluorescently-labeled dsDNA probe in a binding buffer.

    • Increasing concentrations of this compound or a vehicle control are added to the binding reactions.

    • The reactions are incubated to allow for binding to reach equilibrium.

    • The samples are resolved on a non-denaturing polyacrylamide gel.

    • The gel is imaged to detect the fluorescent signal from the DNA probe.

    • A "shift" in the migration of the DNA probe indicates the formation of a protein-DNA complex. Inhibition of this shift by this compound demonstrates its ability to disrupt the ERG-DNA interaction.[1][3]

Cell Migration and Invasion Assays

  • Objective: To assess the effect of this compound on the migratory and invasive potential of ERG-overexpressing cells.

  • Cell Lines: PNT1B-Mock and PNT1B-ERG cells.

  • Method (Transwell Assay):

    • Cells are seeded in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • Cells are treated with this compound or a vehicle control.

    • After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[1]

  • Method (Real-Time Cell Analysis):

    • PNT1B-MOCK and -ERG cells are plated in the upper chamber of a double-chamber real-time cell analysis system.

    • After 24 hours, cells are treated with this compound.

    • Cell migration is monitored in real-time by measuring changes in electrical impedance as cells move into the lower chamber.[1][4]

Zebrafish Xenograft Model for Metastasis

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

  • Method:

    • Fluorescently-labeled PNT1B-ERG cells are injected into the yolk sac of zebrafish larvae.

    • The larvae are then exposed to different concentrations of this compound or a vehicle control in their water.

    • After a period of time (e.g., 5 days), the dissemination of the fluorescent cancer cells throughout the zebrafish body is visualized and quantified using fluorescence microscopy.[1][5]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Virtual Screening Virtual Screening Lead Identification (this compound) Lead Identification (this compound) Virtual Screening->Lead Identification (this compound) In Vitro Characterization In Vitro Characterization Lead Identification (this compound)->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Luciferase Assay Luciferase Assay In Vitro Characterization->Luciferase Assay EMSA EMSA In Vitro Characterization->EMSA Migration/Invasion Assay Migration/Invasion Assay In Vitro Characterization->Migration/Invasion Assay Western Blot Western Blot In Vitro Characterization->Western Blot Preclinical Candidate Preclinical Candidate In Vivo Evaluation->Preclinical Candidate Zebrafish Xenograft Zebrafish Xenograft In Vivo Evaluation->Zebrafish Xenograft Murine Toxicity Studies Murine Toxicity Studies In Vivo Evaluation->Murine Toxicity Studies

Caption: this compound discovery and evaluation workflow.

Clinical Development

As of the latest available information, there are no public records of this compound entering clinical trials. The development of small molecule inhibitors targeting transcription factors remains a challenging area in oncology. Further investigation and optimization of compounds like this compound are likely necessary before clinical evaluation.

Conclusion

This compound represents a promising proof-of-principle for the direct therapeutic targeting of the ERG-ETS domain in prostate cancer.[1][4] Its ability to disrupt the ERG-DNA interaction and subsequently inhibit ERG-driven oncogenic phenotypes in preclinical models highlights the potential of this strategy.[1][4] Further development of this compound or its derivatives could offer a novel therapeutic avenue for patients with ERG-expressing prostate cancers, potentially as a standalone therapy or in combination with existing treatments.[1][2]

References

VPC-18005: A Targeted Approach to Disrupting ERG-Driven Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery, Mechanism, and Synthesis of a Novel ERG Inhibitor

For researchers and scientists in the field of oncology and drug development, the discovery of small molecules that can effectively target transcription factors represents a significant advancement. VPC-18005 has emerged as a promising lead compound in the fight against prostate cancers characterized by the aberrant expression of the ETS-related gene (ERG), a common oncogenic driver in this disease. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Discovery and Screening: A Rational Drug Design Approach

This compound was identified through a rigorous, structure-based virtual screening of over three million compounds from the ZINC database.[1][2] The primary target was the highly conserved DNA-binding ETS domain of the ERG protein. The goal was to identify a small molecule that could sterically hinder the interaction between ERG and its DNA recognition sequence, thereby inhibiting its transcriptional activity.[1][2][3][4]

The discovery workflow involved a multi-step process that began with in silico modeling to identify the binding pocket on the ERG-ETS domain.[1][2] This was followed by the virtual screening of a massive compound library, which was narrowed down based on docking scores and other physicochemical properties. Top-ranking compounds were then subjected to in vitro validation, including a dual-reporter luciferase assay to measure the inhibition of ERG-mediated transcription.[1] this compound emerged from this screening process as the most potent inhibitor of luciferase activity among the initial hits.[1]

VPC_18005_Discovery_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation cluster_preclinical Preclinical Evaluation in_silico_start ERG-ETS Domain Crystal Structure (PDB ID: 4IRI) virtual_screening Virtual Screening of >3 Million Compounds in_silico_start->virtual_screening docking Molecular Docking and Scoring virtual_screening->docking candidate_selection Selection of Top 0.01% Candidate Compounds docking->candidate_selection luciferase_assay Dual-Reporter Luciferase Assay for ERG Activity candidate_selection->luciferase_assay hit_identification Identification of this compound as a Potent Hit luciferase_assay->hit_identification in_vitro_studies In Vitro Assays (Migration, Invasion, Viability) hit_identification->in_vitro_studies in_vivo_studies In Vivo Zebrafish Xenograft Model in_vitro_studies->in_vivo_studies lead_compound This compound as Lead Compound in_vivo_studies->lead_compound ERG_Signaling_Pathway_Inhibition cluster_pathway ERG Signaling in Prostate Cancer cluster_inhibition Inhibition by this compound TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_protein ERG Protein TMPRSS2_ERG->ERG_protein Overexpression DNA DNA (Promoters/Enhancers) ERG_protein->DNA Binds to ETS sites Target_Genes Target Gene Transcription (e.g., SOX9) DNA->Target_Genes Activates Cell_Processes Oncogenic Processes (Migration, Invasion, Proliferation) Target_Genes->Cell_Processes VPC_18005 This compound VPC_18005->ERG_protein VPC_18005->DNA Blocks Binding

References

Investigating the Anti-Metastatic Potential of VPC-18005: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-metastatic properties of VPC-18005, a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor. In approximately half of prostate cancer cases, genomic alterations lead to the aberrant overexpression of ERG, which plays a crucial role in disease progression and metastasis.[1][2] this compound has emerged as a promising therapeutic candidate by directly targeting the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the metastatic cascade.[1][2][3][4][5][6] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound was identified through rational in silico drug design to sterically hinder the binding of the ERG-ETS domain to DNA.[1][2][3][4] This direct interaction has been confirmed through biophysical methods, including NMR spectroscopy, which demonstrated that this compound perturbs key residues like Tyr371 required for the ERG-DNA interaction.[1][4] By disrupting this binding, this compound effectively inhibits ERG-induced transcription.[1][3][4][7][8] A critical downstream target of ERG in promoting invasion is SOX9, and this compound has been shown to decrease the expression of this gene.[1][3][4][8] This mechanism supports the non-toxic, anti-metastatic application of this compound, as it influences cell motility and invasion without significantly affecting cell viability.[1][3][4]

Quantitative Data Summary

The anti-metastatic efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of this compound
Cell LineAssay TypeMetricConcentration (µM)ResultReference
PNT1B-ERGLuciferase Reporter AssayIC503Inhibition of pETS-luc reporter activity[7]
VCaPLuciferase Reporter AssayIC506Inhibition of pETS-luc reporter activity[7]
PNT1B-ERGMigration Assay-5Reduced cell migration[7]
PNT1B-ERGInvasion Assay-5Reduced cell invasion[7]
VCaPGene Expression (SOX9)-25Markedly decreased SOX9 mRNA levels[3]
In Vivo Efficacy of this compound in Zebrafish Xenograft Model
Cell LineTreatment Concentration (µM)Reduction in MetastasisStatistical Significance (p-value)Reference
PNT1B-ERG1Reduced to 20-30% of inoculated animalsp = 0.03[1][3][4]
PNT1B-ERG10Reduced to 20-30% of inoculated animalsp = 0.002[1][3][4]
VCaP1Reduced to 20-30% of inoculated animalsp = 0.03[1][3][4]
VCaP10Reduced to 20-30% of inoculated animalsp < 0.001[1][3][4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Signaling Pathway of ERG-Mediated Metastasis and this compound Inhibition

cluster_0 ERG-Positive Prostate Cancer Cell ERG Aberrant ERG Expression ERG_ETS ERG-ETS Domain ERG->ERG_ETS contains DNA DNA ERG_ETS->DNA binds to SOX9 SOX9 Gene Expression DNA->SOX9 activates Metastasis Cell Migration, Invasion, Metastasis SOX9->Metastasis promotes VPC18005 This compound VPC18005->ERG_ETS binds to & blocks

Caption: this compound inhibits metastasis by blocking the ERG-ETS domain.

Experimental Workflow for In Vivo Zebrafish Xenograft Model

cluster_1 Zebrafish Xenograft Metastasis Assay A Fluorescently Label Prostate Cancer Cells (PNT1B-ERG, VCaP) B Microinject Cells into Yolk Sac of Zebrafish Embryos A->B C Treat Embryos with This compound (1 µM and 10 µM) B->C D Incubate for 5 Days C->D E Quantify Cell Dissemination (Metastasis) via Confocal Microscopy D->E

Caption: Workflow for assessing this compound's anti-metastatic effect in vivo.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic potential.

In Vitro Migration and Invasion Assays

These assays are crucial for determining the effect of this compound on the motility of cancer cells.

1. Cell Culture:

  • PNT1B-MOCK and PNT1B-ERG cells are maintained in appropriate culture media.

2. Real-Time Cell Analysis:

  • A double-chamber real-time cell analysis system is utilized.

  • Cells are seeded in the upper chamber of the system.

  • After 24 hours, the cells are treated with 5 µM of this compound.[4]

  • Cell migration and invasion through the pores of the upper chamber are monitored in real-time. The normalized cell index serves as a measure of migration and invasion.[3][4]

In Vivo Zebrafish Xenograft Model

This in vivo model provides a robust system for evaluating the anti-metastatic effects of compounds in a living organism.[1]

1. Zebrafish Maintenance:

  • Wildtype zebrafish are maintained according to standard laboratory protocols.[1][4]

  • Embryos are generated through natural pair-wise mating and raised at 28.5°C.[1][4]

  • To prevent pigment formation, 0.2 mM Phenylthiourea (PTU) is added to the embryos at 10 hours post-fertilization.[1][4]

2. Cell Preparation and Microinjection:

  • Prostate cancer cell lines (PNT1B-ERG and VCaP) are fluorescently labeled the day before microinjection.[1][4]

  • Labeled cells are injected into the yolk sac of the zebrafish embryos.[1][4]

3. Compound Treatment and Analysis:

  • Following injection, embryos are cultured in the presence of this compound at concentrations of 1 µM and 10 µM.[1][4]

  • After 5 days of treatment, the dissemination of the fluorescently labeled cancer cells from the yolk sac to other parts of the zebrafish body is observed and quantified using microscopy.[1][4] The percentage of fish exhibiting cell dissemination is calculated.[1][4]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ERG.

1. Cell Lines and Reporter Construct:

  • PNT1B-ERG and VCaP cells, which endogenously express ERG, are used.

  • A pETS-luc reporter construct, containing ETS binding sites upstream of a luciferase gene, is transfected into the cells.

2. Compound Treatment and Measurement:

  • Cells are treated with varying concentrations of this compound.

  • Luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of ERG transcriptional activity.

  • IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of the ERG transcriptional activity.[7]

Conclusion

This compound demonstrates significant anti-metastatic potential by directly targeting the ERG transcription factor, a key driver in a substantial portion of prostate cancers. The in vitro and in vivo data strongly support its ability to inhibit cancer cell migration and invasion at non-toxic concentrations. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and similar targeted therapies for the treatment of metastatic prostate cancer.[1][2][3][4][6]

References

VPC-18005: A Targeted Approach Against ERG-Positive Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset, approximately 50% of cases, is characterized by a chromosomal translocation that fuses the androgen-regulated promoter of the TMPRSS2 gene with the coding sequence of the ETS-related gene (ERG).[1][2] This fusion leads to the aberrant overexpression of the ERG transcription factor, a key driver of oncogenesis and disease progression.[1][2][3] ERG overexpression promotes epithelial-to-mesenchymal transition (EMT), cellular invasion, and metastasis.[4][5][6] Given its central role, the ERG transcription factor represents a critical therapeutic target. This guide provides a comprehensive overview of VPC-18005, a novel small molecule antagonist designed to directly inhibit ERG function in prostate cancer.

Mechanism of Action

This compound was identified through a rational, structure-based virtual screening of over three million compounds.[1][3] The primary mechanism of this compound is the direct inhibition of the ERG transcription factor's activity.[1][4][7]

Key aspects of its mechanism include:

  • Direct Binding to the ERG-ETS Domain: this compound binds directly to the DNA-binding ETS domain of the ERG protein.[1][2][4][5] Biophysical methods, including NMR spectroscopy, have confirmed this direct interaction.[1][8]

  • Disruption of ERG-DNA Interaction: By occupying the ETS domain pocket, this compound sterically hinders and disrupts the binding of ERG to its target DNA sequences.[1][4][7][9] This has been demonstrated in vitro using Electrophoretic Mobility Shift Assays (EMSA).[1]

  • Inhibition of Transcriptional Activity: Consequently, this compound inhibits ERG-mediated transcription of downstream target genes that are crucial for the malignant phenotype.[1][4][7] This leads to a reduction in cell migration and invasion without inducing overt cytotoxicity.[1][5]

cluster_0 This compound Action VPC18005 This compound ERG_ETS ERG Protein (ETS Domain) VPC18005->ERG_ETS Binds to DNA DNA (ETS Response Element) ERG_ETS->DNA Binding Blocked Target_Genes Target Gene Transcription DNA->Target_Genes Inhibited Invasion Migration & Invasion Target_Genes->Invasion Reduced

Mechanism of Action of this compound.

Impact on ERG-Mediated Signaling Pathways

The aberrant expression of ERG in prostate cancer cells dysregulates multiple signaling pathways essential for tumor progression. By inhibiting ERG, this compound effectively counteracts these oncogenic signaling cascades.

  • SOX9 Regulation: ERG is known to induce the expression of SOX9, another transcription factor implicated in prostate cancer invasion.[1][5] this compound treatment has been shown to significantly decrease the expression of SOX9 in ERG-positive cells.[5][9][10]

  • Wnt Signaling Pathway: ERG can activate the Wnt/LEF1 signaling cascade by directly binding to the promoters of various Wnt ligands and the transcription factor LEF1.[11] This activation promotes cell growth and EMT.[11] Inhibition of ERG by this compound is expected to dampen this pro-tumorigenic pathway.

  • Other ERG-Associated Pathways: ERG activity is intertwined with several other critical cancer-related pathways, including TGF-β, NOTCH, NF-κB, RAS/MAPK, and PI3K/Akt.[4][6][12] While this compound acts directly on ERG, its inhibitory effect has downstream consequences on these interconnected networks, contributing to its anti-metastatic properties.

cluster_1 ERG-Mediated Signaling in Prostate Cancer ERG TMPRSS2-ERG Fusion WNT Wnt Ligands LEF1 ERG->WNT SOX9 SOX9 ERG->SOX9 TGFB TGF-β Signaling ERG->TGFB NOTCH NOTCH Signaling ERG->NOTCH VPC18005 VPC-180005 VPC18005->ERG Inhibits EMT EMT WNT->EMT Invasion Invasion SOX9->Invasion TGFB->EMT NOTCH->Invasion Viability Cell Viability NOTCH->Viability

ERG-Regulated Pathways Affected by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of ERG Transcriptional Activity

Cell Line Assay IC₅₀ Value Reference
PNT1B-ERG pETS-luc Reporter 3 µM [1][7][10][13]

| VCaP | pETS-luc Reporter | 6 µM |[1][7][10][13] |

Table 2: Effect on Cell Viability

Cell Line Compound Concentration Range Effect on Viability Reference
PNT1B-ERG This compound 0.2–25 µM No significant decrease [1][5]
VCaP This compound 0.2–25 µM No significant decrease [1][5]

| PC3 (ERG-negative) | this compound | 0.2–25 µM | No significant decrease |[1][5] |

Table 3: In Vitro Anti-Migratory and Anti-Invasive Effects

Cell Line Assay Type Treatment Observation Reference
PNT1B-ERG xCelligence Migration 5 µM this compound Significant inhibition of migration [5][7][10]

| PNT1B-ERG | Spheroid Invasion | 5 µM this compound | Significant reduction in invasion rate |[5][10] |

Table 4: In Vivo Efficacy in Zebrafish Xenograft Model

Cell Line Treatment Effect p-value Reference
PNT1B-ERG 1 µM this compound 20-30% decrease in cell dissemination p = 0.03 [1][7][10]
PNT1B-ERG 10 µM this compound Significant decrease in metastasis p = 0.002 [1][10]
VCaP 1 µM this compound 20-30% decrease in cell dissemination p = 0.03 [1][7][10]

| VCaP | 10 µM this compound | Significant decrease in metastasis | p < 0.001 |[1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

1. Dual Reporter Luciferase Assay

  • Objective: To quantify the inhibitory effect of this compound on ERG-mediated transcriptional activity.

  • Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG).[1]

  • Protocol:

    • Cells are seeded in multi-well plates and co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites driving firefly luciferase) and a control Renilla luciferase plasmid.

    • After transfection, cells are treated with a dose range of this compound (e.g., 0.1–100 µM) or DMSO as a vehicle control.[13]

    • Following a 24-hour incubation, cell lysates are collected.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Data is then used to determine IC₅₀ values.[1]

2. Cell Migration and Invasion Assays (RTCA)

  • Objective: To assess the effect of this compound on the migratory and invasive potential of ERG-positive cells.

  • Apparatus: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates.

  • Protocol:

    • The lower chamber of the CIM-plate is filled with media containing a chemoattractant (e.g., FBS).

    • PNT1B-ERG or VCaP cells are seeded into the upper chamber in serum-free media.[5] For invasion assays, the upper chamber is pre-coated with a layer of Matrigel.

    • The plate is placed in the RTCA station, and cell migration/invasion is monitored in real-time by measuring changes in electrical impedance as cells move through the microporous membrane.

    • After an initial period of cell settling (e.g., 24 hours), this compound or DMSO is added to the upper chamber.[5][10]

    • The change in the normalized cell index over time is used to quantify the rate of migration or invasion.[5][10]

3. Zebrafish Xenotransplantation Model

  • Objective: To evaluate the anti-metastatic potential of this compound in an in vivo setting.

  • Model: Transparent Casper zebrafish larvae (2 days post-fertilization).

  • Protocol:

    • PNT1B-ERG or VCaP cells are fluorescently labeled (e.g., with DiI or a fluorescent protein).

    • A suspension of labeled cells is microinjected into the perivitelline space of the zebrafish larvae.

    • Post-injection, larvae are transferred to water containing various concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO.[1]

    • The treatment is refreshed daily for a period of 5 days.

    • Larvae are imaged using fluorescence microscopy to visualize the dissemination of cancer cells from the injection site to distal parts of the body.

    • The number of fish exhibiting metastasis is quantified to determine the effect of the compound.[1][10]

cluster_workflow Experimental Workflow Overview cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start ERG+ Prostate Cancer Cells (PNT1B-ERG, VCaP) treatment Treat with this compound (Dose-Response) start->treatment luciferase Luciferase Assay (Transcriptional Activity) treatment->luciferase mts MTS Assay (Cell Viability) treatment->mts migration Migration/Invasion Assay (xCelligence) treatment->migration zebrafish Zebrafish Xenograft (Metastasis) treatment->zebrafish

Workflow for Evaluating this compound Efficacy.

Pharmacokinetics and Toxicology

Preliminary studies in murine models indicate that this compound is soluble, stable, and orally bioavailable.[1] Importantly, it does not exhibit general toxicity at single doses up to 500 mg/kg or after a 4-week trial at 150 mg/kg administered twice daily.[1] This favorable safety profile, especially its lack of cytotoxicity at effective concentrations, distinguishes it from other compounds and supports its potential for clinical development as a non-toxic, anti-metastatic agent.[1][5]

This compound represents a promising, rationally designed small molecule inhibitor that specifically targets the oncogenic driver ERG in a large subset of prostate cancers. By directly binding to the ERG-ETS domain, it effectively disrupts DNA binding and downstream transcriptional activity. This mechanism translates to a potent inhibition of cancer cell migration and invasion in vitro and a reduction of metastasis in vivo, all without significant cytotoxicity. The data accumulated to date strongly support the continued development of this compound and its derivatives as a novel therapeutic strategy for patients with ERG-positive prostate cancer, particularly for preventing or treating metastatic disease.[1][2]

References

Preliminary Efficacy of VPC-18005: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Profile of a Novel ERG Antagonist

This whitepaper provides a detailed examination of the preliminary efficacy of VPC-18005, a novel small molecule inhibitor targeting the ETS-related gene (ERG), a key oncogenic driver in a significant subset of prostate cancers. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted cancer therapies.

Introduction to this compound

Genomic rearrangements resulting in the overexpression of the ERG transcription factor are found in approximately 50% of prostate cancers.[1] This aberrant expression is a critical event in disease progression, making ERG an attractive therapeutic target. This compound is a first-in-class small molecule designed to directly antagonize ERG function. It was identified through in silico screening and has been characterized in a series of preclinical studies.[1]

Mechanism of Action

This compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting the transcription of ERG-regulated genes responsible for oncogenic processes such as cell invasion and metastasis.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed a direct interaction with the ERG-ETS domain, and competition assays show that this compound disrupts the ERG-DNA complex.[1] A key interaction involves the perturbation of Tyr371, a critical residue for ERG-DNA binding.[1][4]

cluster_0 This compound Mechanism of Action This compound This compound ERG-ETS_Domain ERG-ETS Domain This compound->ERG-ETS_Domain Direct Binding DNA_Binding ERG Binding to DNA This compound->DNA_Binding Inhibits ERG-ETS_Domain->DNA_Binding Enables Gene_Transcription ERG-Mediated Gene Transcription (e.g., SOX9) DNA_Binding->Gene_Transcription Oncogenic_Phenotypes Invasion & Metastasis Gene_Transcription->Oncogenic_Phenotypes

This compound directly binds the ERG-ETS domain to inhibit DNA binding.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineParameterResultCitation
Transcriptional ReporterPNT1B-ERGIC₅₀3 µM[2][5]
Transcriptional ReporterVCaPIC₅₀6 µM[2][5]
Cell ViabilityPNT1B-ERG, VCaP, PC3CytotoxicityNo effect up to 25 µM[1][4]
Gene ExpressionVCaPSOX9 mRNA levelsMarkedly decreased[3][5]
Table 2: In Vivo Activity of this compound
Model SystemCell LineTreatmentEfficacy EndpointResultCitation
Zebrafish XenograftPNT1B-ERG1 µM or 10 µMCancer cell dissemination20-30% decrease[2]
Zebrafish XenograftPNT1B-ERG, VCaPDaily TreatmentOccurrence of metastasisReduced[5]
Table 3: Pharmacokinetic and Toxicological Profile of this compound
Study TypeModelDosingObservationCitation
Acute ToxicityMurineSingle dose up to 500 mg/kgNo general toxicity[1][4]
Sub-chronic ToxicityMurine150 mg/kg BID for 4 weeksNo general toxicity[1][4]
PhysicochemicalIn mediaN/ASoluble and stable for at least 3 days (93%)[1]

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay

This assay was used to quantify the inhibition of ERG transcriptional activity.

  • Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the ERG protein, were utilized.[2]

  • Reporter Construct: A pETS-luc reporter plasmid was used, where luciferase expression is driven by ETS-responsive elements.

  • Procedure:

    • Cells were seeded in appropriate multi-well plates.

    • Cells were treated with a dose range of this compound or vehicle control (DMSO).

    • Following an incubation period, cells were lysed.

    • Luciferase activity was measured using a luminometer.

    • IC₅₀ values were calculated from the dose-response curves.[2]

cluster_1 Luciferase Reporter Assay Workflow A Seed PNT1B-ERG or VCaP cells with pETS-luc reporter B Treat with this compound (dose range) A->B C Incubate B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Calculate IC50 E->F

Workflow for determining the inhibition of ERG transcriptional activity.
Cell Migration and Invasion Assays

These assays assessed the impact of this compound on the metastatic potential of prostate cancer cells in vitro.

  • Cell Lines: PNT1B-Mock and PNT1B-ERG cells were used.[2][4]

  • System: A real-time cell analysis system (e.g., xCelligence) with dual-chamber plates was employed.[4]

  • Procedure:

    • Cells were seeded in the upper chamber of the plate.

    • After 24 hours, cells were treated with 5 µM this compound, a positive control (YK-4-279), or a vehicle control (DMSO).[4]

    • The system continuously monitored the electrical impedance as cells migrated through the pores to the lower chamber.

    • The normalized cell index was used as a measure of migration.[4]

Spheroid Invasion Assay

This 3D culture model was used to evaluate the effect of this compound on cell invasion into an extracellular matrix.

  • Cell Line: PNT1B-ERG cells were used to form spheroids.[1]

  • Procedure:

    • Pre-formed spheroids were treated with this compound or a vehicle control for 24 hours.[1]

    • The treated spheroids were then embedded in an invasion matrix.[1]

    • Spheroids were incubated for 3 to 7 days, with retreatment every 72 hours.[1]

    • Images were captured every two days to monitor the extent of cell invasion from the spheroid into the surrounding matrix.[1]

Zebrafish Xenograft Model

This in vivo model was used to assess the anti-metastatic effects of this compound.

  • Cell Lines: Fluorescently tagged PNT1B-ERG or VCaP cells were used.[1]

  • Procedure:

    • Cancer cells were microinjected into the yolk sac of zebrafish larvae.[1]

    • The larvae were exposed to this compound (e.g., 1 or 10 µM) in their water.[2]

    • After 5 days, the dissemination of fluorescent cancer cells throughout the zebrafish body was visualized and quantified using microscopy.[1][2]

cluster_2 Zebrafish Xenograft Workflow for Metastasis A Microinject fluorescently tagged prostate cancer cells into yolk sac B Expose larvae to this compound in water A->B C Incubate for 5 days B->C D Visualize and quantify cell dissemination via microscopy C->D

In vivo assessment of this compound's anti-metastatic potential.

Summary and Future Directions

The preliminary data on this compound demonstrate a promising profile for a novel therapeutic agent targeting ERG-positive prostate cancer. The compound effectively inhibits ERG transcriptional activity, reduces cell migration and invasion in vitro, and curtails metastasis in an in vivo model, all without inducing cytotoxicity at active concentrations.[1][4] Furthermore, its favorable oral bioavailability and lack of toxicity in initial murine studies support its potential for further development.[1][4]

Future efforts will likely focus on medicinal chemistry optimization to enhance the potency of this compound into the sub-micromolar or nanomolar range.[1] Subsequent preclinical development will require more extensive pharmacokinetic, pharmacodynamic, and toxicology studies in rodent models to establish a safe and effective dose for potential clinical investigation. These studies will be critical in advancing this compound as a potential treatment for patients with ERG-expressing metastatic castration-resistant prostate cancer.[1]

References

Methodological & Application

Application Notes and Protocols for VPC-18005 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing VPC-18005, a small molecule inhibitor of the ERG (E26 transformation-specific) transcription factor, in various cell-based assays. This compound has been shown to disrupt ERG-induced transcription by directly interacting with the ERG-ETS domain and inhibiting its binding to DNA.[1][2] This compound is a valuable tool for studying the role of ERG in prostate cancer and other malignancies.

Core Applications:

  • Inhibition of ERG transcriptional activity

  • Reduction of cell migration and invasion in ERG-expressing cells

  • Investigation of ERG-downstream signaling pathways

Quantitative Data Summary

Cell LineAssayIC50 ValueNotes
PNT1B-ERGpETS-luc Reporter Assay3 µMMeasures inhibition of ERG transcriptional activity.[2][3]
VCaPpETS-luc Reporter Assay6 µMMeasures inhibition of ERG transcriptional activity.[2][3]
PNT1B-ERGCell Viability (MTS Assay)No significant cytotoxicity observed up to 25 µMAssessed over a 72-hour period.[2][3]
VCaPCell Viability (MTS Assay)No significant cytotoxicity observed up to 25 µMAssessed over a 72-hour period.[2][3]
PC3Cell Viability (MTS Assay)No significant cytotoxicity observed up to 25 µMNon-ERG expressing control cell line.[2][3]

Signaling Pathway

The small molecule this compound is designed to sterically block the DNA binding of the ERG-ETS domain, thereby disrupting its transcriptional activity.[4] This leads to the inhibition of ERG-driven gene expression, such as SOX9, and a subsequent reduction in the migration and invasion of prostate cancer cells.[5]

VPC18005_Signaling_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to ETS domain TargetGenes Target Genes (e.g., SOX9) DNA->TargetGenes Promotes Transcription Transcription TargetGenes->Transcription Migration Cell Migration Transcription->Migration Invasion Cell Invasion Transcription->Invasion VPC18005 This compound VPC18005->ERG Inhibits DNA binding

Caption: this compound inhibits ERG's binding to DNA, blocking transcription and reducing cell migration and invasion.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic culture conditions for cell lines relevant to this compound studies.

Materials:

  • Prostate epithelial cell lines: PNT1B-Mock, PNT1B-ERG, VCaP, PC3

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.

Luciferase Reporter Assay for ERG Activity

This protocol measures the effect of this compound on ERG-mediated gene expression using a luciferase reporter construct.

Luciferase_Assay_Workflow A Seed PNT1B-ERG or VCaP cells in 96-well plates B Transfect with pETS-luc reporter plasmid A->B C Treat cells with varying concentrations of this compound (e.g., 0.1 - 25 µM) B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a plate reader E->F G Calculate IC50 value F->G

Caption: Workflow for assessing this compound's inhibition of ERG transcriptional activity using a luciferase assay.

Procedure:

  • Seed PNT1B-ERG or VCaP cells in 96-well plates.

  • Transfect cells with a pETS-luciferase reporter plasmid according to the manufacturer's protocol.

  • Following transfection, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 25 µM) or DMSO as a vehicle control.

  • Incubate the plates for 24 to 48 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Viability (MTS) Assay

This protocol assesses the cytotoxic effects of this compound on cell lines.

Procedure:

  • Seed PNT1B-ERG, VCaP, or PC3 cells in 96-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.2 µM to 25 µM) or DMSO control.[3]

  • Incubate for 72 hours.[2][3]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express cell viability as a percentage relative to the DMSO-treated control cells.

Cell Migration Assay

This protocol evaluates the effect of this compound on the migratory capacity of cells.

Migration_Assay_Workflow A Seed PNT1B-Mock or PNT1B-ERG cells in the upper chamber of a transwell insert B Add chemoattractant (e.g., FBS) to the lower chamber A->B C Treat cells in the upper chamber with 5 µM this compound or DMSO A->C D Incubate for 24 hours B->D C->D E Remove non-migrated cells from the upper surface of the insert D->E H Alternatively, use a real-time cell analysis system (e.g., xCelligence) D->H F Fix and stain migrated cells on the lower surface E->F G Count migrated cells under a microscope F->G

Caption: Workflow for the cell migration assay to evaluate the effect of this compound.

Procedure:

  • Seed PNT1B-Mock or PNT1B-ERG cells in the upper chamber of a transwell insert (e.g., 8 µm pore size) in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add this compound (e.g., 5 µM) or DMSO to the cells in the upper chamber.[1]

  • Incubate for 24 hours to allow for cell migration.[1]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of migrated cells in several microscopic fields.

  • Alternatively, a real-time cell analysis system can be used to continuously monitor cell migration.[3]

Cell Invasion Assay

This protocol is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of the cells.

Procedure:

  • Coat the upper chamber of a transwell insert with a layer of Matrigel or a similar basement membrane extract.

  • Follow the same procedure as the cell migration assay (steps 1-7). The number of cells that have invaded through the matrix and migrated to the lower surface is quantified.

Storage and Handling of this compound

This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

References

Application Notes and Protocols: Preparation of VPC-18005 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a key transcription factor implicated in the development and progression of prostate cancer.[1][2] It functions by directly interacting with the ERG-ETS domain, thereby disrupting its binding to DNA and inhibiting ERG-induced transcription.[3][4] Proper preparation of a this compound stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization and storage of this compound using dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 319.38 g/mol [3][5]
Appearance Solid powder, white to off-white[5]
Solubility in DMSO ≥ 60 mg/mL (approx. 187.86 mM)[4][5]
Recommended Solvent DMSO (Dimethyl Sulfoxide)[3][4][5][6][7]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[3][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for initial stock solutions before further dilution for various assays.[3][6]

Materials:

  • This compound solid powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Ultrasonic water bath

Procedure:

  • Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[8]

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 319.38 g/mol / 1000 = 3.1938 mg

  • Solubilization: a. Add the weighed this compound powder to a sterile tube. b. Add the calculated volume of high-purity DMSO. For the example above, add 1 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[5][7] c. Tightly cap the tube and vortex thoroughly for several minutes to dissolve the compound.

  • Ensuring Complete Dissolution: a. Visually inspect the solution for any undissolved particles. b. If precipitation or cloudiness is observed, brief sonication in an ultrasonic water bath may be required to facilitate complete dissolution.[4][5]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][8][9] b. Clearly label each aliquot with the compound name, concentration, date, and solvent. c. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solution from light.[3][5]

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound vial to Room Temp B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Visually Inspect for Particles D->E F Sonicate if Necessary E->F Particles Present G Aliquot into Single-Use Tubes E->G Clear Solution F->E H Store at -80°C or -20°C (Protect from Light) G->H G VPC This compound ERG ERG-ETS Domain VPC->ERG Direct Binding VPC->Block Inhibits ERG->Block DNA DNA (ETS Binding Site) Transcription ERG-Mediated Gene Transcription DNA->Transcription Leads to Block->DNA Binding

References

Application Notes and Protocols for VPC-18005 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in various in vitro settings. This document outlines the optimal concentration ranges for this compound and provides detailed protocols for key experimental assays to assess its biological activity and mechanism of action.

Introduction to this compound

This compound is a novel antagonist of the ERG protein, which is frequently overexpressed in prostate cancer and other malignancies.[1] It functions by directly binding to the ERG-ETS domain, thereby disrupting the interaction between ERG and DNA.[1][2][3] This inhibition of DNA binding leads to a downstream reduction in the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][3] Notably, this compound has been shown to inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.[3][4]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays based on published studies. This information serves as a guide for selecting the appropriate concentration range for your specific experimental setup.

Assay Type Cell Line Parameter Concentration/Value Reference
Luciferase Reporter AssayPNT1B-ERGIC503 µM[3][5]
Luciferase Reporter AssayVCaPIC506 µM[3][5]
Migration & Invasion AssayPNT1B-ERGEffective Concentration5 µM[2][3][4]
Gene Expression (SOX9)VCaPEffective Concentration25 µM[3][5]
Cell Viability AssayPNT1B-ERG, VCaP, PC3No significant cytotoxicityUp to 25 µM[3][4]
Zebrafish Xenograft Metastasis InhibitionPNT1B-ERG, VCaPEffective Concentration1 µM and 10 µM[3][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the ERG signaling pathway.

VPC18005_Mechanism Mechanism of Action of this compound ERG ERG Protein ETS_Domain ETS Domain ERG->ETS_Domain DNA DNA (ERG Binding Element) ETS_Domain->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Target_Genes Target Genes (e.g., SOX9) Cell_Processes Cell Migration & Invasion Target_Genes->Cell_Processes Promotes Transcription->Target_Genes Expresses VPC18005 This compound VPC18005->ETS_Domain Inhibits Binding Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis Start Select Cell Lines (ERG-positive and negative) Concentration Determine this compound Concentration Range Start->Concentration Cell_Culture Cell Culture and Treatment with this compound Concentration->Cell_Culture Luciferase Luciferase Assay (Transcriptional Activity) Cell_Culture->Luciferase Migration Migration/Invasion Assay (e.g., xCELLigence) Cell_Culture->Migration Gene_Expression RT-qPCR (Target Gene Expression) Cell_Culture->Gene_Expression Data_Luciferase Calculate IC50 Luciferase->Data_Luciferase Data_Migration Analyze Cell Index Curves Migration->Data_Migration Data_qPCR Calculate Relative Gene Expression (ΔΔCt) Gene_Expression->Data_qPCR Conclusion Draw Conclusions on This compound Efficacy Data_Luciferase->Conclusion Data_Migration->Conclusion Data_qPCR->Conclusion

References

Application Notes and Protocols for VPC-18005 in a Zebrafish Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for utilizing VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in a zebrafish xenograft model to study cancer metastasis. This compound directly interacts with the ERG-ETS domain, disrupting its binding to DNA and subsequently inhibiting ERG-induced transcription.[1][2][3] This protocol offers a detailed methodology for establishing a zebrafish xenograft model with ERG-overexpressing cancer cells and evaluating the anti-metastatic potential of this compound. The transparent nature of zebrafish embryos allows for real-time visualization and quantification of tumor cell dissemination, making it a powerful in vivo platform for drug screening and mechanistic studies.[4][5]

Introduction

The fusion of the TMPRSS2 gene to the ERG gene is a frequent event in prostate cancer, leading to the aberrant overexpression of the ERG transcription factor.[6][7] ERG overexpression is implicated in tumor progression, invasion, and metastasis through the transcriptional regulation of downstream target genes.[6][7] this compound has been identified as a potent antagonist of ERG, specifically inhibiting its transcriptional activity and reducing the migratory and invasive properties of cancer cells.[1][3][7] Zebrafish xenograft models have emerged as a rapid and cost-effective in vivo system for cancer research, offering advantages such as high fecundity, optical clarity for imaging, and a developing immune system that does not reject human cells in early stages.[4][5] This document outlines a detailed protocol for assessing the efficacy of this compound in inhibiting cancer cell metastasis in a zebrafish xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

Treatment GroupConcentration (µM)Reduction in Cancer Cell Dissemination (%)Reference
This compound120 - 30[2]
This compound1020 - 30[2]
Vehicle Control (DMSO)-0[1]

Table 2: In Vitro Activity of this compound

Cell LineAssayIC50 (µM)Reference
PNT1B-ERGpETS-luc Reporter Activity3[8]
VCaPpETS-luc Reporter Activity6[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

  • For working solutions, dilute the stock solution in E3 medium (see recipe below) to the desired final concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration in the zebrafish water should not exceed 0.1%.

Zebrafish Husbandry and Embryo Collection
  • Maintain adult zebrafish (e.g., Casper strain, which lacks pigmentation for clearer imaging) on a 14-hour light/10-hour dark cycle at 28.5°C.

  • Set up breeding pairs in mating cages the evening before embryo collection.

  • Collect freshly fertilized eggs the next morning and transfer them to a petri dish containing E3 medium.

  • Incubate embryos at 28.5°C.

E3 Medium Recipe (1L):

  • 5 mM NaCl

  • 0.17 mM KCl

  • 0.33 mM CaCl2

  • 0.33 mM MgSO4

  • Add Methylene Blue (optional, to prevent fungal growth)

Cancer Cell Preparation and Labeling
  • Culture ERG-overexpressing prostate cancer cells (e.g., VCaP or engineered PNT1B-ERG) under standard conditions.

  • For visualization, label the cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol.

  • Harvest the cells and resuspend them in a sterile, phenol red-free culture medium or PBS at a concentration of 5 x 10^7 cells/mL.

Microinjection of Cancer Cells into Zebrafish Embryos
  • At 48 hours post-fertilization (hpf), dechorionate the zebrafish embryos.

  • Anesthetize the embryos using 0.02% tricaine solution.

  • Align the anesthetized embryos on an agarose injection plate.

  • Using a microinjection system, inject approximately 2 nL of the cell suspension (around 100 cells) into the perivitelline space of each embryo.

  • After injection, transfer the embryos to a fresh petri dish with E3 medium and allow them to recover.

This compound Treatment and Incubation
  • At 1-day post-injection (dpi), screen the embryos for successful engraftment and select healthy individuals for the experiment.

  • Randomly distribute the selected embryos into petri dishes containing either E3 medium with the desired concentration of this compound (1 µM or 10 µM) or E3 medium with a corresponding concentration of DMSO (vehicle control).

  • Incubate the embryos at a compromised temperature of 34°C, which supports the growth of human cells without being lethal to the zebrafish embryos.[5]

  • Refresh the treatment medium daily for 5 days.[1]

Imaging and Quantification of Metastasis
  • At desired time points (e.g., daily from 1 dpi to 5 dpi), anesthetize the embryos.

  • Mount the embryos in a low-melting-point agarose on a glass-bottom dish for imaging.

  • Use a fluorescence microscope to capture images of the entire embryo.

  • Quantify metastasis by counting the number of disseminated cancer cells or measuring the total area of fluorescence outside the primary tumor site.

  • Statistical analysis (e.g., Chi-square test) can be used to compare the occurrence of metastasis between treatment groups.[1]

Mandatory Visualization

G cluster_upstream Upstream Signaling cluster_erg ERG Regulation and Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) RAS_ERK_Pathway RAS/ERK Pathway Growth_Factors->RAS_ERK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Growth_Factors->PI3K_AKT_Pathway ERG ERG Transcription Factor RAS_ERK_Pathway->ERG PI3K_AKT_Pathway->ERG TMPRSS2_ERG TMPRSS2-ERG Fusion TMPRSS2_ERG->ERG Overexpression SOX9 SOX9 ERG->SOX9 Upregulation c_MYC c-MYC ERG->c_MYC Upregulation WNT_Pathway WNT Pathway Components ERG->WNT_Pathway Regulation Prostaglandin_Signaling Prostaglandin Signaling ERG->Prostaglandin_Signaling Modulation Metastasis Cell Migration, Invasion, Metastasis SOX9->Metastasis c_MYC->Metastasis WNT_Pathway->Metastasis Prostaglandin_Signaling->Metastasis VPC_18005 This compound VPC_18005->ERG Inhibition of DNA Binding

Caption: Signaling pathway of ERG-mediated metastasis and the inhibitory action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Label Cancer Cells Injection 4. Microinject Cells (48 hpf) Cell_Culture->Injection Zebrafish_Prep 2. Collect & Raise Zebrafish Embryos Zebrafish_Prep->Injection Drug_Prep 3. Prepare This compound Solution Treatment 5. Treat with this compound (1-5 dpi) Drug_Prep->Treatment Injection->Treatment Imaging 6. Fluorescence Imaging Treatment->Imaging Quantification 7. Quantify Metastasis Imaging->Quantification

Caption: Experimental workflow for testing this compound in a zebrafish xenograft model.

References

Application Notes and Protocols: Immunohistochemistry Staining for ERG after VPC-18005 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of prostate cancer research, the aberrant expression of the ETS-related gene (ERG) due to chromosomal translocations, most commonly the TMPRSS2-ERG fusion, is a frequent oncogenic driver, occurring in approximately 50% of prostate cancer cases.[1][2][3] This has led to the development of therapeutic strategies aimed at inhibiting ERG function. One such promising agent is VPC-18005, a small molecule inhibitor designed to directly target the DNA-binding ETS domain of ERG.[1][2][4] By binding to this domain, this compound sterically hinders the interaction of ERG with DNA, thereby disrupting its transcriptional activity and mitigating its oncogenic effects.[1][2][5][6][7]

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of ERG protein in tissues following treatment with this compound. The protocol is intended to assist researchers in assessing the in-situ expression of ERG and evaluating the potential impact of this compound on ERG-positive prostate cancer models.

Mechanism of Action of this compound

This compound acts as a direct antagonist of ERG by binding to its ETS domain.[1][2][5][6][7] This interaction is crucial as it prevents ERG from binding to its target DNA sequences, thereby inhibiting the transcription of genes responsible for driving key aspects of tumorigenesis, such as cell migration, invasion, and metastasis.[1][2][3][5][8] Notably, studies have shown that this compound does not significantly affect the viability of ERG-expressing or non-expressing prostate cells at effective concentrations, suggesting a targeted anti-metastatic and anti-invasive mechanism rather than a cytotoxic one.[1][3]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound from published studies.

Table 1: In Vitro Inhibition of ERG Activity by this compound

Cell LineAssayIC50 (µM)Reference
PNT1B-ERGpETS-luc Reporter Activity3[1][3][5]
VCaPpETS-luc Reporter Activity6[1][3][5]

Table 2: Functional Effects of this compound Treatment

Cell Line/ModelTreatment ConcentrationEffectReference
PNT1B-ERG5 µMInhibition of cell migration and invasion[1][5]
Zebrafish Xenograft1 µM or 10 µM20-30% decrease in cancer cell dissemination[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the subsequent experimental procedure, the following diagrams are provided.

cluster_0 ERG Signaling Pathway cluster_1 This compound Intervention TMPRSS2-ERG Fusion TMPRSS2-ERG Fusion ERG Protein ERG Protein TMPRSS2-ERG Fusion->ERG Protein Transcription & Translation ERG-DNA Binding ERG-DNA Binding ERG Protein->ERG-DNA Binding Target Gene Transcription Target Gene Transcription ERG-DNA Binding->Target Gene Transcription Cell Invasion & Metastasis Cell Invasion & Metastasis Target Gene Transcription->Cell Invasion & Metastasis This compound This compound This compound->ERG Protein Binds to ETS Domain This compound->ERG-DNA Binding Inhibits Tissue Sample (Post-VPC-18005 Treatment) Tissue Sample (Post-VPC-18005 Treatment) Fixation & Paraffin Embedding Fixation & Paraffin Embedding Tissue Sample (Post-VPC-18005 Treatment)->Fixation & Paraffin Embedding Sectioning (4µm) Sectioning (4µm) Fixation & Paraffin Embedding->Sectioning (4µm) Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning (4µm)->Deparaffinization & Rehydration Antigen Retrieval (HIER) Antigen Retrieval (HIER) Deparaffinization & Rehydration->Antigen Retrieval (HIER) Blocking Blocking Antigen Retrieval (HIER)->Blocking Primary Antibody (Anti-ERG) Primary Antibody (Anti-ERG) Blocking->Primary Antibody (Anti-ERG) Secondary Antibody & Detection System Secondary Antibody & Detection System Primary Antibody (Anti-ERG)->Secondary Antibody & Detection System Chromogen (DAB) Chromogen (DAB) Secondary Antibody & Detection System->Chromogen (DAB) Counterstaining (Hematoxylin) Counterstaining (Hematoxylin) Chromogen (DAB)->Counterstaining (Hematoxylin) Dehydration & Mounting Dehydration & Mounting Counterstaining (Hematoxylin)->Dehydration & Mounting Microscopic Analysis Microscopic Analysis Dehydration & Mounting->Microscopic Analysis

References

Application Notes and Protocols for In Vivo Administration of VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to genomic translocations (e.g., TMPRSS2-ERG).[1][2][3] This compound directly targets the ERG-ETS domain, sterically hindering its ability to bind to DNA.[2][4] By disrupting this interaction, this compound effectively inhibits ERG-mediated transcription of target genes, such as SOX9, which are crucial for processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[4][5] Preclinical in vivo studies in animal models have demonstrated that this compound can reduce cancer cell metastasis without exhibiting overt cytotoxicity, highlighting its potential as a non-toxic, anti-metastatic therapeutic agent for ERG-expressing cancers.[4][5]

Mechanism of Action: ERG Signaling Pathway Inhibition

In many prostate cancers, the fusion of the TMPRSS2 gene with the ERG gene leads to aberrant, androgen-regulated overexpression of the ERG protein.[2] ERG, a member of the ETS family of transcription factors, binds to DNA via its conserved ETS domain, driving the expression of genes that promote tumor progression and metastasis.[2][4] this compound was identified through rational drug design to fit into a pocket on the ERG-ETS domain.[4] This binding physically blocks the domain from interacting with DNA, thereby inhibiting the transcription of ERG target genes and suppressing the metastatic phenotype.[1][4]

G cluster_0 Cell Nucleus TMPRSS2_ERG TMPRSS2-ERG Fusion Gene ERG_Protein ERG Protein (ETS Domain) TMPRSS2_ERG->ERG_Protein Transcription & Translation DNA DNA ERG_Protein->DNA Binds to SOX9 Target Genes (e.g., SOX9) DNA->SOX9 Activates Transcription Metastasis Cell Migration, Invasion & Metastasis SOX9->Metastasis Promotes VPC18005 This compound VPC18005->ERG_Protein Binds & Inhibits G start Start: Prepare Materials prep_cells 1. Culture & fluorescently label prostate cancer cells (e.g., PNT1B-ERG) start->prep_cells inject 2. Microinject ~100-200 cells into the yolk sac of 2-day old zebrafish larvae prep_cells->inject treatment 3. Transfer larvae to water containing DMSO (control) or this compound (e.g., 1 µM, 10 µM) inject->treatment incubation 4. Incubate larvae for 5 days at appropriate temperature treatment->incubation imaging 5. Anesthetize and mount larvae for fluorescence microscopy incubation->imaging analysis 6. Quantify cell dissemination from the yolk sac to the tail/body imaging->analysis end End: Analyze Data analysis->end

References

Troubleshooting & Optimization

VPC-18005 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of VPC-18005.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the ETS-related gene (ERG) transcription factor.[1][2][3] Its primary mechanism of action is to directly bind to the DNA-binding ETS domain of ERG, which sterically hinders the binding of ERG to DNA.[1][2][3][4][5][6] This disruption of ERG-DNA interaction inhibits ERG-mediated gene transcription.[4][5][6] This has been shown to reduce the migration and invasion of prostate cancer cells expressing ERG.[4][5][6]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][7][8][9]

Q3: What is the solubility of this compound in DMSO?

This compound has a reported solubility in DMSO ranging from 10 mM to approximately 195.69 mM (62.5 mg/mL).[1][2][7][8] It is recommended to use ultrasonic treatment to facilitate dissolution.[1][7][8][9] To ensure optimal solubility, it is also advised to use a fresh, unopened bottle of DMSO, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[1][7][8]

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, weigh the desired amount of this compound solid powder and add the calculated volume of high-quality, anhydrous DMSO. Vortex and use an ultrasonic bath to ensure the compound is fully dissolved. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 319.38 g/mol ), you would add 313.11 µL of DMSO.[1]

Q5: How should I store this compound?

Proper storage is crucial for maintaining the stability of this compound:

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[2]

  • In Solvent (DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] All forms of the compound should be protected from light.[1][7]

Solubility and Stability Data

The following tables summarize the key quantitative data for this compound solubility and stability.

Table 1: this compound Solubility Data

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO195.69 mM62.5 mg/mLUltrasonic treatment needed. Use of newly opened DMSO is recommended.[1][7][8]
DMSO187.86 mM60 mg/mLUltrasonic treatment may be needed.[9]
DMSO10 mM3.19 mg/mLA common stock solution concentration.[2]
Cell Culture MediaNot QuantifiedNot QuantifiedDescribed as "soluble" in media.[4][5][6]

Table 2: this compound Stability Data

FormStorage TemperatureDurationStabilityNotes
In Solvent-80°C6 monthsStableProtect from light.[1][7]
In Solvent-20°C1 monthStableProtect from light.[1][7]
Solid Powder-20°C12 monthsStable[2]
Solid Powder4°C6 monthsStable[2]
In Cell Culture MediaNot SpecifiedAt least 3 days93% remaining[4][5][6]

Experimental Protocols & Workflows

Protocol for Preparing this compound Working Solutions

This protocol outlines the steps for dissolving this compound and preparing a working solution for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso ultrasonicate Vortex & Ultrasonicate Until Dissolved add_dmso->ultrasonicate store Aliquot & Store at -80°C ultrasonicate->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Media thaw->dilute mix Mix Thoroughly (Vortex/Pipette) dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Q: My this compound is not dissolving in DMSO. What should I do?

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Older bottles of DMSO can absorb atmospheric moisture, which will reduce the solubility of hydrophobic compounds.[1][7][8]

  • Apply Energy: Use an ultrasonic water bath to aid dissolution. Gentle warming (to no more than 37°C) can also be attempted, but be cautious as heat can degrade the compound.

  • Check Concentration: Double-check your calculations to ensure you are not attempting to dissolve the compound above its solubility limit.

Q: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.

  • Lower Stock Concentration: Try preparing a lower concentration DMSO stock (e.g., 10 mM). This will result in a lower final DMSO concentration in your media when you make your working dilution.

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, ensure your final DMSO concentration is sufficient to maintain solubility. However, most cell lines can tolerate up to 0.5% DMSO without significant effects.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This can sometimes help to keep the compound in solution.

  • Pre-warm Media: Always use media that has been pre-warmed to 37°C. Adding a cold solution to warm media can cause the compound to crash out of solution.

  • Mix Thoroughly: After adding the DMSO stock to the media, immediately and vigorously mix the solution by vortexing or repeated pipetting.

G start Issue: Precipitation observed after diluting DMSO stock into aqueous media check_dmso Is the final DMSO concentration <0.1%? start->check_dmso increase_dmso Solution: Increase final DMSO concentration (if tolerated by cells, typically up to 0.5%) check_dmso->increase_dmso Yes check_stock Is the stock concentration high (e.g., >50 mM)? check_dmso->check_stock No lower_stock Solution: Use a lower concentration stock solution (e.g., 10 mM) check_stock->lower_stock Yes check_mixing Was the solution mixed immediately and thoroughly? check_stock->check_mixing No improve_mixing Solution: Add stock to pre-warmed media and vortex/pipette immediately check_mixing->improve_mixing No consider_other Problem Persists: Consider serial dilutions or consult further literature check_mixing->consider_other Yes

Caption: Troubleshooting flowchart for this compound precipitation issues.

Signaling Pathway

This compound functions by directly inhibiting the ERG transcription factor, a key driver in some prostate cancers.

G cluster_pathway ERG-Mediated Transcription cluster_outcome Cellular Outcome ERG ERG Protein DNA DNA (ETS Binding Site) ERG->DNA Binds to Transcription Gene Transcription (e.g., SOX9) DNA->Transcription Initiates Metastasis Reduced Cell Migration & Invasion VPC18005 This compound VPC18005->ERG Binds to & Inhibits

Caption: Simplified pathway showing this compound inhibition of ERG.

References

How to prevent VPC-18005 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of VPC-18005 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG protein.[1][2] It is used in cancer research, particularly for prostate cancer, to study the effects of inhibiting ERG-mediated transcription.[1][2] this compound has been shown to reduce migration and invasion of ERG-overexpressing cells.[1][2]

Q2: Is this compound soluble in cell culture media?

A2: Yes, studies have shown that this compound is soluble and stable in media for at least three days, with 93% of the compound remaining in solution.[1][2][3] However, precipitation can still occur, often due to improper preparation of working solutions from a concentrated stock.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is soluble in DMSO at concentrations as high as 62.5 mg/mL (195.69 mM).[5]

Q4: What are the common causes of small molecule precipitation in cell culture media?

A4: Precipitation of small molecules like this compound in aqueous media can be caused by several factors:

  • High Final Concentration: The concentration of the compound in the final culture medium may exceed its aqueous solubility limit.

  • Improper Dilution: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to precipitation.

  • Low Temperature: Media that is not pre-warmed can reduce the solubility of some compounds.

  • pH Shifts: The pH of the media can influence the solubility of pH-sensitive compounds.

  • Interactions with Media Components: The compound may interact with proteins (like those in fetal bovine serum), salts, or other components, leading to precipitation.[6][7]

Troubleshooting Guide: Preventing this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock 1. Check Stock Solution Is it fully dissolved in DMSO? start->check_stock check_dilution 2. Review Dilution Technique - Pre-warm media? - Add stock dropwise with mixing? check_stock->check_dilution Yes re_dissolve Re-dissolve Stock (may require gentle warming) check_stock->re_dissolve No check_concentration 3. Evaluate Final Concentration Is it too high? check_dilution->check_concentration Yes adjust_protocol 5. Adjust Experimental Protocol - Lower final concentration - Reduce serum percentage check_dilution->adjust_protocol No solubility_test 4. Perform Solubility Test (See Protocol Below) check_concentration->solubility_test Yes end Problem Resolved check_concentration->end No solubility_test->adjust_protocol adjust_protocol->end re_dissolve->check_stock

Figure 1. Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the recommended method for diluting a concentrated DMSO stock of this compound into cell culture media to minimize the risk of precipitation.

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the cell culture medium to 37°C in a water bath or incubator. This is a critical step to prevent temperature-related precipitation.

  • Vortex the this compound DMSO stock solution to ensure it is fully dissolved. If crystals are visible, gently warm the stock at 37°C for 5-10 minutes and vortex again.

  • Perform a serial dilution. To minimize the shock of diluting the DMSO stock into the aqueous medium, it is best to perform an intermediate dilution in media.

    • For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

      • First, prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media. Vortex gently immediately after addition. This creates a 100 µM intermediate solution.

      • Then, perform a 1:10 dilution by adding the required volume of the 100 µM intermediate solution to your final volume of pre-warmed media in the culture plate or flask.

  • Add the stock solution dropwise while gently swirling the media. This ensures rapid and even dispersion of the compound.

  • Visually inspect the medium for any signs of precipitation (cloudiness or crystals) immediately after preparation and before adding to cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

If precipitation persists, this protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Your specific cell culture medium (including serum, if applicable)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to test a range of concentrations, for example, from 1 µM to 100 µM.

  • Include a vehicle control containing the highest concentration of DMSO that will be used in your experiments (e.g., 0.1%).

  • Incubate the plate or tubes under your standard cell culture conditions (37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect for precipitation at several time points (e.g., 0, 4, 24, 48, and 72 hours). Look for cloudiness, sediment, or crystals.

  • For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Data Summary

The following tables provide key information regarding the properties and handling of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight319.38 g/mol [5]
FormulaC₁₅H₁₇N₃O₃S[5]
AppearanceWhite to off-white solid[5]
Storage (Solid)-20°C for 12 months; 4°C for 6 months[4]
Storage (in DMSO)-80°C for 6 months; -20°C for 1 month[5]

Table 2: Solubility and Stability of this compound

Solvent/MediumSolubility/StabilityReference
DMSO62.5 mg/mL (195.69 mM)[5]
Cell Culture MediaSoluble and 93% stable for at least 3 days[1][2][3]

Table 3: Reported IC₅₀ Values for this compound

Cell LineAssayIC₅₀ ValueReference
PNT1B-ERGpETS-luc reporter activity3 µM[1][2]
VCaPpETS-luc reporter activity6 µM[1][2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Mechanism of Action ERG ERG Protein DNA DNA (ETS binding site) ERG->DNA Binds to ERG->DNA Inhibits Binding Transcription Gene Transcription (e.g., SOX9) DNA->Transcription Initiates VPC18005 This compound VPC18005->ERG Binds to ETS domain Metastasis Metastasis Transcription->Metastasis Promotes

Figure 2. Mechanism of action of this compound.

G cluster_1 Experimental Workflow prep_stock 1. Prepare Stock (10 mM in DMSO) prep_working 2. Prepare Working Solution (Serial dilution in pre-warmed media) prep_stock->prep_working treat_cells 3. Treat Cells (Incubate for desired time) prep_working->treat_cells assay 4. Perform Assay (e.g., Luciferase, Migration) treat_cells->assay

Figure 3. General experimental workflow for using this compound.

References

Optimizing VPC-18005 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of VPC-18005 for maximum therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that targets the ETS-related gene (ERG), which is commonly overexpressed in prostate cancer.[1][2][3] Its primary mechanism involves directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[3][4][5] This disruption of ERG-DNA interaction leads to the inhibition of ERG-induced transcription, thereby reducing the migration and invasion of cancer cells.[1][4][5]

Q2: What is a recommended starting point for this compound concentration and incubation time?

Based on published studies, a common starting concentration for this compound in cell-based assays is between 3 µM and 6 µM, which are the reported IC50 values for inhibiting ERG-mediated luciferase activity in PNT1B-ERG and VCaP cells, respectively.[6][7] For functional assays such as migration and invasion, a concentration of 5 µM has been effectively used.[1][8]

A standard starting incubation time is 24 hours.[1][8] However, the optimal time will depend on the specific cell line, the endpoint being measured, and the concentration of this compound used. For longer-term experiments like spheroid invasion assays, incubation can extend up to 6 days.[7]

Q3: How stable is this compound in cell culture medium?

This compound has been shown to be soluble and stable in cell culture media for at least 3 days.[2][9] For experiments extending beyond 72 hours, it is advisable to replenish the media with a fresh solution of this compound to maintain a consistent concentration.

Q4: Does this compound exhibit cytotoxicity?

This compound has been demonstrated to be non-toxic at its active concentrations.[4][5] Studies have shown that treatment with this compound at concentrations up to 25 µM does not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) prostate cells.[4][9]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound, with a focus on optimizing incubation time.

Issue 1: No observable effect or weaker than expected effect of this compound.

Possible Cause Troubleshooting Recommendation
Incubation time is too short. The inhibitory effect of this compound on downstream events like cell migration may take time to become apparent. Solution: Perform a time-course experiment. Assay for your endpoint at multiple time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation duration.
This compound concentration is too low. The effective concentration can vary between different cell lines and experimental conditions. Solution: Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 25 µM) to identify the optimal concentration for your specific assay.
Low or absent ERG expression in the cell line. This compound's primary target is ERG. If the cells do not express ERG, the inhibitor will not have an on-target effect. Solution: Confirm ERG expression in your cell line using methods like Western Blot or qPCR before starting the experiment.
Compound degradation. Although stable for at least 3 days, improper storage or handling can lead to degradation. Solution: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions in media for each experiment and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Recommendation
Variability in cell health and density. Cell confluence and health can significantly impact their response to inhibitors. Solution: Standardize your cell seeding protocol to ensure consistent cell density across all wells and experiments. Only use cells that are in the logarithmic growth phase and exhibit healthy morphology.
Inaccurate pipetting or dilution. Errors in preparing serial dilutions can lead to significant variability in the final concentration of this compound. Solution: Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step.
Edge effects in multi-well plates. Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

Experimental Protocols & Data

Optimizing Incubation Time: A Time-Course Experiment

This protocol outlines a general workflow for determining the optimal incubation time for this compound in a cell migration assay.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Days 2-5: Incubation & Analysis cluster_3 Day 5: Data Interpretation A Seed cells into a multi-well plate B Treat cells with this compound (at optimal concentration) A->B C Incubate for varying time points (e.g., 12h, 24h, 48h, 72h) B->C D Analyze cell migration at each time point C->D E Plot migration vs. time D->E F Determine optimal incubation time E->F

Caption: Workflow for a time-course experiment to optimize this compound incubation.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

G cluster_1 Cellular Components cluster_2 Cellular Processes VPC This compound ERG ERG Protein VPC->ERG Binds to ETS Domain VPC->ERG Inhibits Binding DNA DNA ERG->DNA Normally binds to Transcription ERG-mediated Gene Transcription DNA->Transcription Leads to Migration Cell Migration & Invasion Transcription->Migration Promotes

Caption: Mechanism of this compound action on the ERG signaling pathway.

Summary of Experimental Conditions for this compound

The following table summarizes previously reported experimental conditions for this compound.

Assay Type Cell Line(s) This compound Concentration Incubation Time Reference
Luciferase ReporterPNT1B-ERG, VCaP3 µM, 6 µM (IC50)Not specified[6][7]
Migration & InvasionPNT1B-ERG5 µM24 hours[1][8]
Spheroid InvasionPNT1B-ERG5 µM6 days[7]
Gene Expression (SOX9)VCaP25 µMNot specified[4]
Zebrafish XenograftPNT1B-ERG, VCaP1 µM, 10 µM5 days[4]

References

Navigating VPC-18005 Experiments: A Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with VPC-18005, a small molecule inhibitor of the ERG transcription factor. Designed for researchers, scientists, and drug development professionals, this resource aims to ensure the generation of reliable and reproducible data.

Troubleshooting Guide

Inconsistent results in this compound experiments can arise from various factors, from procedural inconsistencies to biological variability. This guide provides a structured approach to identifying and resolving these issues.

Observation Potential Cause Recommended Action
High variability in cell viability assays Inconsistent seeding density, uneven drug distribution, or cellular health variations.Ensure uniform cell seeding and thorough mixing of this compound in the culture medium. Regularly check cells for morphological signs of stress or contamination.
Lower than expected inhibition of ERG activity Suboptimal this compound concentration, degradation of the compound, or low ERG expression in the cell line.Perform a dose-response curve to determine the optimal concentration for your specific cell line.[1] Prepare fresh stock solutions of this compound and verify the ERG expression level in your cells via Western blot or qPCR.
Inconsistent effects on cell migration and invasion Variability in scratch wound assay technique, inconsistent Matrigel coating for invasion assays, or differences in cell confluence.Standardize the scratch wound creation and imaging process. Ensure a uniform and consistent thickness of the Matrigel layer. Start migration/invasion assays at a consistent level of cell confluence.[1][2][3]
Discrepancies in gene expression analysis (e.g., SOX9) Inefficient RNA extraction, variability in reverse transcription, or improper primer design.Use a high-quality RNA extraction kit and quantify RNA concentration and purity. Standardize the reverse transcription reaction conditions. Validate primer efficiency for qPCR.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule antagonist that directly binds to the ETS domain of the ERG protein.[1][2][6] This interaction sterically hinders the binding of ERG to DNA, thereby inhibiting the transcription of ERG target genes.[1][2][6]

Q2: What are the recommended cell lines for studying this compound?

A2: Cell lines with aberrant ERG expression are suitable models. Commonly used lines include VCaP and PNT1B-ERG cells, which endogenously overexpress ERG.[1][2]

Q3: What is the optimal concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell model. Published studies have shown activity in the micromolar range.[1] For example, the IC50 for inhibiting ERG-mediated luciferase activity was found to be 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells.[1]

Q4: Does this compound exhibit off-target effects?

A4: Due to sequence conservation in the ETS domain, this compound has the potential to interact with other ETS factors, such as PU.1 and ETV4.[1][2][4] However, at its active concentrations, it has not demonstrated significant specificity-related issues or toxicity.[1][2][4]

Q5: How should I prepare and store this compound?

A5: It is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: IC50 Values for this compound in ERG-Mediated Luciferase Activity

Cell LineIC50 (µM)
PNT1B-ERG3
VCaP6
Data are presented as the mean ± SEM of 4 technical replicates.[1]

Table 2: Effect of this compound on Cell Migration and Invasion

AssayCell LineTreatmentResultp-value
MigrationPNT1B-ERG25 µM this compoundSignificant reduction in migration ratep = 0.031
InvasionPNT1B-ERG25 µM this compoundSignificant reduction in invasion ratep = 0.02
Statistical significance was determined by unpaired t-test compared to a DMSO vehicle control.[1][2][3]

Experimental Protocols

Luciferase Reporter Assay for ERG Activity

  • Cell Seeding: Seed ERG-expressing cells (e.g., VCaP, PNT1B-ERG) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Transfection: Co-transfect cells with an ERG-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Lysis and Measurement: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

In Vitro Scratch Wound (Migration) Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of cell migration by determining the change in scratch width over time.[1][3]

Visualizing the this compound Mechanism

The following diagrams illustrate key aspects of this compound's function and the experimental logic for its investigation.

cluster_0 This compound Mechanism of Action VPC18005 This compound ERG ERG Protein (ETS Domain) VPC18005->ERG Binds to ERG->Block DNA DNA (Target Gene Promoter) Transcription Gene Transcription (e.g., SOX9) DNA->Transcription Initiates Block->DNA Blocks Binding

Caption: Mechanism of this compound action.

cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckReagents Verify Reagent Integrity (this compound, Cells) Start->CheckReagents ReviewProtocol Review Experimental Protocol (Seeding, Dosing) Start->ReviewProtocol Calibrate Calibrate Equipment (Pipettes, Readers) Start->Calibrate Optimize Optimize Assay Conditions (Concentration, Time) CheckReagents->Optimize ReviewProtocol->Optimize Calibrate->Optimize Repeat Repeat Experiment Optimize->Repeat If issues persist Analyze Analyze Data Repeat->Analyze

Caption: A logical workflow for troubleshooting experiments.

References

Long-term stability of VPC-18005 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of VPC-18005 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: It is recommended to use dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.[1][2][3] One supplier suggests a solubility of 10 mM in DMSO[1], while another indicates a solubility of 60 mg/mL (187.86 mM) with the need for sonication[2].

Q2: How should I store this compound stock solutions?

A2: For long-term stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is also advised to protect the solutions from light[3][4].

Q3: What is the stability of this compound in cell culture media?

A3: this compound has been shown to be soluble and stable in cell culture media for at least 3 days, with 93% of the compound remaining intact.[5][6][7]

Q4: Can I store this compound diluted in aqueous solutions?

A4: There is no specific data available on the long-term stability of this compound in aqueous solutions. For optimal stability, it is best to prepare fresh dilutions in your experimental buffer or media from a frozen DMSO stock solution just before use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed after diluting stock solution in aqueous buffer or media. The final concentration of this compound exceeds its solubility in the aqueous solution. The final percentage of DMSO may be too low to maintain solubility.- Increase the final DMSO concentration in your working solution. - Decrease the final concentration of this compound. - Perform a solubility test with your specific buffer or media before the main experiment.
Loss of compound activity over time in an experiment. The compound may be degrading in the experimental conditions (e.g., due to pH, temperature, or light exposure).- Prepare fresh dilutions of this compound for each experiment. - If the experiment is long-term, consider replenishing the media with freshly diluted compound at regular intervals. - Ensure your experimental setup is protected from prolonged light exposure.
Inconsistent experimental results. This could be due to improper storage and handling of the stock solution, leading to degradation.- Aliquot stock solutions to minimize freeze-thaw cycles.[3][4] - Always use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[3] - Verify the concentration of your stock solution periodically.

Stability and Storage Data Summary

ParameterConditionResult/Recommendation
Solubility DMSO10 mM[1] to 60 mg/mL (with sonication)[2]
Stock Solution Storage -20°C (protected from light)Stable for up to 1 month[3][4]
-80°C (protected from light)Stable for up to 6 months[3][4]
Stability in Media Cell Culture Media93% stable for at least 3 days[5][6][7]

Experimental Protocol: Assessing this compound Stability in an Aqueous Solution

This protocol provides a general method to determine the stability of this compound in your specific experimental buffer or media using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound over time in a specific aqueous solution.

Materials:

  • This compound

  • DMSO (anhydrous, high purity)

  • Your specific aqueous buffer or cell culture media

  • HPLC system with a suitable detector (e.g., UV-Vis) and C18 column

  • Appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer or media to the final desired concentration. Ensure the final DMSO concentration is consistent with your planned experiments.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your reference. Analyze this sample by HPLC to determine the initial peak area of this compound.

  • Incubation: Incubate the remaining working solution under your intended experimental conditions (e.g., 37°C, 5% CO2).

  • Subsequent Timepoints: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw aliquots of the incubated solution.

  • HPLC Analysis: Analyze the aliquots from each timepoint by HPLC using the same method as for the T=0 sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms.

    • Calculate the percentage of remaining this compound at each timepoint relative to the T=0 sample using the peak areas.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

Diagrams

VPC18005_Troubleshooting_Workflow cluster_Preparation Preparation cluster_Observation Observation & Troubleshooting cluster_Solutions Solutions cluster_Outcome Outcome start Start Experiment prepare_stock Prepare Stock in DMSO start->prepare_stock dilute Dilute in Aqueous Media prepare_stock->dilute precipitation Precipitation? dilute->precipitation Observe Solution activity_loss Loss of Activity? precipitation->activity_loss No solution_precipitation Increase DMSO % or Decrease [this compound] precipitation->solution_precipitation Yes inconsistent_results Inconsistent Results? activity_loss->inconsistent_results No solution_activity Prepare Fresh Dilutions Replenish Media activity_loss->solution_activity Yes solution_inconsistent Aliquot Stock Use Anhydrous DMSO inconsistent_results->solution_inconsistent Yes proceed Proceed with Experiment inconsistent_results->proceed No solution_precipitation->dilute Re-prepare solution_activity->dilute Re-prepare solution_inconsistent->prepare_stock Re-prepare

Caption: Troubleshooting workflow for this compound stability issues.

References

Impact of hygroscopic DMSO on VPC-18005 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of VPC-18005, with a particular focus on the impact of its hygroscopic solvent, Dimethyl Sulfoxide (DMSO), on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2][3] Its primary mechanism of action involves directly binding to the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[1][2][3][4][5][6] This disruption of the ERG-DNA interaction inhibits the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][2][3]

Q2: How should I store my this compound stock solution in DMSO?

A2: To ensure the stability and activity of your this compound stock solution, it is crucial to adhere to proper storage conditions. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[4] Recommended storage temperatures and durations are as follows:

Storage TemperatureDurationSpecial Instructions
-80°CUp to 6 monthsProtect from light.
-20°CUp to 1 monthProtect from light.

Q3: Why is my this compound, dissolved in DMSO, showing inconsistent or reduced activity in my experiments?

A3: Inconsistent or reduced activity of this compound can often be attributed to the hygroscopic nature of its solvent, DMSO. DMSO readily absorbs moisture from the atmosphere.[7][8][9][10][11][12][13][14][15] This absorbed water can lead to the precipitation of the compound, especially after freeze-thaw cycles, thereby lowering the effective concentration of this compound in your experiments.[9][16]

Q4: What are the visible signs that my DMSO may have absorbed water?

A4: While a definitive test for water content requires analytical methods, there are some indicators. The freezing point of pure DMSO is 18.5°C (65.3°F).[11] If your DMSO remains liquid at or slightly below this temperature, it likely contains a significant amount of water.[12][17] Additionally, if you observe precipitation or cloudiness in your this compound stock solution upon thawing, it is a strong indication of reduced solubility due to water absorption.[9][16]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound dissolved in DMSO.

Problem Potential Cause Recommended Solution
Reduced or no this compound activity 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles. 2. Precipitation due to "wet" DMSO: DMSO has absorbed atmospheric moisture.[9][15][16][17][18]1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid this compound. 2. Prepare a fresh stock solution using a new, sealed bottle of anhydrous, high-purity DMSO.[19]
Inconsistent results between experiments 1. Variable water content in DMSO: Different aliquots or preparations have varying levels of water contamination. 2. Incomplete dissolution of this compound: The compound is not fully dissolved in the stock solution.1. Implement standardized procedures for handling DMSO to minimize water absorption (see Experimental Protocols). 2. Ensure complete dissolution by gentle warming (e.g., 37°C) or sonication in a water bath.[19][20] Visually inspect for any particulate matter before use.
Precipitation observed in stock solution upon thawing 1. Supersaturation and crystallization: Water in DMSO lowers the solubility of this compound, leading to precipitation.[9][16]1. Try to redissolve the precipitate by gentle warming and vortexing. If this fails, it is best to discard the solution and prepare a fresh stock with anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO (new, sealed bottle)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of solid this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature.

    • In a sterile environment, add the calculated volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C to ensure complete dissolution.

    • Visually inspect the solution to confirm it is clear and free of any precipitates.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Best Practices for Handling Hygroscopic DMSO

  • Storage: Always store DMSO in its original, tightly sealed container in a dry, cool place.[7]

  • Dispensing: When dispensing DMSO, do so quickly and in a low-humidity environment if possible. Immediately and securely reseal the container after use.[7]

  • Avoid Contamination: Use only dry, clean pipette tips and glassware when working with DMSO to prevent the introduction of water.

  • Use Fresh DMSO: For preparing stock solutions of sensitive compounds like this compound, it is highly recommended to use a new, unopened bottle of anhydrous DMSO.[19]

Visualizations

VPC18005_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action ERG ERG Transcription Factor DNA DNA (ETS Binding Site) ERG->DNA Binds to SOX9 SOX9 Gene DNA->SOX9 Regulates Transcription Transcription SOX9->Transcription Invasion Cell Invasion & Metastasis Transcription->Invasion VPC18005 This compound VPC18005->ERG Inhibits DNA Binding

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting start Start: Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol aliquot Aliquot into Single-Use Tubes check_sol->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw Proceed to Experiment dilute Dilute to Working Concentration thaw->dilute assay Perform Cellular Assay dilute->assay analyze Analyze Results assay->analyze check_results Inconsistent Results? analyze->check_results check_dmso Suspect 'Wet' DMSO? check_results->check_dmso Yes prepare_new Prepare Fresh Stock with Anhydrous DMSO check_dmso->prepare_new Yes prepare_new->add_dmso

Caption: Experimental workflow for using this compound.

References

Determining the effective dose of VPC-18005 for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of VPC-18005 across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1] Its primary mechanism involves directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction physically blocks ERG from binding to DNA, thereby inhibiting its transcriptional activity and the expression of downstream target genes.[3][4]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound varies depending on the cell line and the experimental assay. For inhibiting ERG-mediated transcriptional activity, the half-maximal inhibitory concentration (IC50) is approximately 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[2][4][5] For functional assays, a concentration of 5 µM has been shown to inhibit the migration and invasion of ERG-overexpressing prostate cells.[2][6] In zebrafish xenograft models, concentrations of 1 µM to 10 µM reduced cancer cell dissemination.[2][7]

Q3: Is this compound cytotoxic?

A3: No, studies have shown that this compound can suppress ERG reporter activity and inhibit cell migration and invasion without exhibiting overt cytotoxicity or affecting cell viability at its effective concentrations.[3][6] This makes it a valuable tool for studying the effects of ERG inhibition without the confounding variable of cell death.

Q4: Which cell lines are most responsive to this compound?

A4: Cell lines that aberrantly overexpress the ERG protein are the primary targets for this compound. Responsiveness has been demonstrated in prostate cancer cell lines such as VCaP (which endogenously expresses an ERG fusion gene) and engineered cell lines like PNT1B-ERG that stably overexpress ERG.[2][5] It is crucial to confirm ERG expression in your cell line of interest before initiating experiments.

Q5: What are the key downstream cellular effects of this compound treatment?

A5: By inhibiting ERG's transcriptional activity, this compound leads to several key downstream effects. It has been shown to decrease the expression of ERG-regulated genes like SOX9, which is involved in cancer cell invasion.[5][6] Consequently, the primary cellular phenotypes observed after treatment are the reduction of cancer cell migration and invasion.[3][6]

Summary of this compound Effective Doses

Cell LineAssay TypeEffective ConcentrationObserved Effect
PNT1B-ERGLuciferase ReporterIC50: 3 µMInhibition of ERG-mediated transcription.[2][5]
VCaPLuciferase ReporterIC50: 6 µMInhibition of ERG-mediated transcription.[2][5]
PNT1B-ERGMigration & Invasion5 µMInhibition of cell migration and invasion.[2][6][8]
VCaPGene Expression (mRNA)25 µMReduction of ERG and SOX9 mRNA levels.[5][6]
PNT1B-ERG (Zebrafish Xenograft)Metastasis1 µM - 10 µM20-30% decrease in cancer cell dissemination.[2][7]
VCaP (Zebrafish Xenograft)Metastasis1 µM - 10 µMReduction in the occurrence of metastasis.[5][7]

Troubleshooting Guide

Q: I am not observing the expected inhibitory effect of this compound in my experiments. What are some potential causes?

A:

  • Confirm ERG Expression: this compound is a direct antagonist of ERG. Ensure your target cell line has sufficient ERG protein expression using Western Blot or qPCR.

  • Concentration Range: The effective dose can be cell-line specific. It is advisable to perform a dose-response experiment using a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your system.[4][5][9]

  • Incubation Time: The time required to observe an effect can vary depending on the assay. For transcriptional effects (luciferase, qPCR), 24 hours may be sufficient.[2] For phenotypic assays like migration, longer incubation times (48 hours or more) might be necessary.[6][10]

  • Compound Stability: Ensure the compound is stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term (up to 1 month), protected from light, to maintain its activity.[2]

  • Assay Sensitivity: Verify that your assay is sensitive enough to detect changes. For migration assays, a real-time cell analysis system can provide more sensitive and dynamic measurements.[6]

Q: I am observing high variability between my experimental replicates. How can I improve consistency?

A:

  • Uniform Cell Seeding: Inconsistent cell plating is a common source of variability. Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your plate. Optimal seeding density should be determined beforehand to ensure cells remain in the exponential growth phase throughout the experiment.[10][11]

  • Accurate Pipetting: Use calibrated pipettes and proper technique, especially when performing serial dilutions for the dose-response curve.

  • Vehicle Control: Use a consistent, low percentage of the vehicle solvent (e.g., DMSO) in all wells, including the untreated controls, as the solvent itself can have minor effects on cells.[6]

Experimental Protocols

General Protocol for Determining the IC50 of this compound

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay, such as a luciferase reporter assay for ERG activity.

Materials:

  • ERG-expressing cells (e.g., VCaP, PNT1B-ERG)

  • Complete cell culture medium

  • 96-well cell culture plates (clear bottom, white walls for luminescence)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luciferase reporter assay kit

  • Multichannel pipette and reservoir trays

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to the desired plating density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[10]

    • Plate the cells in a 96-well plate and incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Preparation of Drug Dilutions:

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations. For an initial experiment, use a wide range with 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, etc.).[9][11]

    • For subsequent, more precise experiments, use a narrower range with 2- or 3-fold dilutions around the estimated IC50.

    • Prepare dilutions at 2x the final desired concentration in cell culture medium.

  • Cell Treatment:

    • Add 100 µL of the 2x drug dilutions to the corresponding wells of the 96-well plate containing the cells. This brings the total volume to 200 µL and the drug to its final 1x concentration.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration well.

    • Include "no treatment" control wells with medium only.

  • Incubation:

    • Incubate the treated plates for a predetermined duration (e.g., 24-48 hours) at 37°C, 5% CO2.

  • Endpoint Measurement (Luciferase Assay):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Follow the manufacturer's instructions to lyse the cells and measure luciferase activity using a luminometer. For reporter assays, it is critical to also measure a co-transfected control (like Renilla luciferase) to normalize for transfection efficiency and cell number.[5]

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the vehicle control wells (set as 100% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with variable slope) in software like GraphPad Prism to calculate the IC50 value.[4][5]

Visualized Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Start seed_cells Seed ERG-Expressing Cells in 96-Well Plate start->seed_cells incubate_attach Incubate Overnight for Cell Attachment seed_cells->incubate_attach prep_dilutions Prepare Serial Dilutions of this compound incubate_attach->prep_dilutions treat_cells Treat Cells with This compound Dilutions prep_dilutions->treat_cells incubate_treat Incubate for Defined Period (24-48h) treat_cells->incubate_treat perform_assay Perform Endpoint Assay (e.g., Luciferase, Migration) incubate_treat->perform_assay analyze_data Normalize Data & Plot Dose-Response Curve perform_assay->analyze_data calc_ic50 Calculate IC50 Value (Non-linear Regression) analyze_data->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

G VPC This compound ERG ERG Protein (ETS Domain) VPC->ERG Inhibits Binding DNA DNA (Promoter Region) ERG->DNA Binds to Transcription ERG-Mediated Transcription DNA->Transcription Initiates SOX9 SOX9 Gene Expression Transcription->SOX9 Upregulates Phenotype Cell Migration & Invasion SOX9->Phenotype Promotes

References

Managing potential cytotoxicity of VPC-18005 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with VPC-18005. The information herein is designed to address specific issues that may be encountered during in vitro experiments, particularly concerning observations of reduced cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the ETS-related gene (ERG). It functions by directly interacting with the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[1] This disruption of ERG transcriptional activity leads to a reduction in the migration and invasion of ERG-overexpressing prostate cancer cells.[1][2]

Q2: Is this compound expected to be cytotoxic?

A2: No, published studies have shown that this compound does not exhibit significant cytotoxicity at its effective concentrations.[2] Specifically, treatment with this compound at concentrations up to 25 µM did not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG-expressing (PC3) prostate cancer cell lines. The primary effect of this compound is anti-metastatic, not cytotoxic.

Q3: At what concentrations is this compound effective?

A3: this compound inhibits ERG-mediated luciferase activity with IC50 values of 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[3][4] It has been shown to inhibit the migration and invasion of prostate cancer cell lines at a concentration of 5 µM.[2]

Q4: I am observing decreased cell viability at high concentrations of this compound. What could be the cause?

A4: While this compound is not considered cytotoxic at its effective therapeutic window, observing reduced cell viability at very high concentrations (e.g., >50 µM) is more likely due to off-target effects or experimental artifacts rather than a direct cytotoxic mechanism. Potential causes are addressed in the troubleshooting section below and include solvent toxicity, compound precipitation, or induction of anti-proliferative effects that can be misinterpereted by certain assays.

Troubleshooting Guide

This guide is designed to help you identify the root cause of unexpected decreases in cell viability when working with high concentrations of this compound.

Observed Issue Potential Cause Recommended Action
Reduced cell number/confluence observed via microscopy Anti-proliferative Effect: this compound may be causing cell cycle arrest or a decrease in the rate of cell division, which is distinct from cytotoxicity (cell death).[5][6]Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) to distinguish between a cytostatic and cytotoxic effect.
Compound Precipitation: At high concentrations, this compound may exceed its solubility in the culture medium, forming precipitates that can be harmful to cells.[7]Examine the culture medium under a microscope for crystals or particulate matter. If precipitation is observed, refer to the "Compound Precipitation" section in the detailed protocols.
High variability between replicate wells in a viability assay Uneven Compound Distribution: If the compound is not fully dissolved or has precipitated, it will not be evenly distributed across the plate.Ensure the stock solution is fully dissolved before diluting into the media. Visually inspect the media for any signs of precipitation before adding it to the cells.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be reaching toxic levels in your high-concentration wells.[8][9][10]Run a vehicle control with the same final concentration of the solvent to determine its effect on cell viability. The final DMSO concentration should ideally be kept below 0.5%.[11]
Low signal in a metabolic-based viability assay (e.g., MTT, XTT, WST-1) Inhibition of Cellular Metabolism: High concentrations of a compound can sometimes interfere with the metabolic pathways that these assays measure, giving a false impression of cell death.Use a viability assay with a different readout, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion), to confirm cytotoxicity.
Precipitate forms in the stock solution upon thawing Poor Solubility at Low Temperatures: The compound may have come out of solution during the freeze-thaw cycle.Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. Aliquoting the stock solution to minimize freeze-thaw cycles is recommended.[11]

Data Summary

The following table summarizes the key concentrations for this compound activity and cytotoxicity from published literature.

Parameter Cell Line Concentration Reference
IC50 (ERG-luciferase activity) PNT1B-ERG3 µM[3][4]
IC50 (ERG-luciferase activity) VCaP6 µM[3][4]
Inhibition of Migration/Invasion PNT1B-ERG5 µM[2]
No Observed Cytotoxicity PNT1B-ERG, VCaP, PC30.2 - 25 µM

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing cell viability based on metabolic activity.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Include a vehicle-only control with the highest concentration of solvent used.

    • Replace the existing medium with the medium containing the test compound or vehicle.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Mix on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Membrane Integrity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture to the supernatant and incubating at room temperature.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

Visualizations

G Troubleshooting Workflow for Apparent this compound Cytotoxicity start Observation: Reduced cell viability at high [this compound] microscopy Microscopic Examination of Culture start->microscopy precipitate_check Precipitate Observed? microscopy->precipitate_check precipitate_yes Yes precipitate_check->precipitate_yes Yes precipitate_no No precipitate_check->precipitate_no No troubleshoot_solubility Troubleshoot Solubility: - Lower concentration - Modify solvent - Filter sterilize precipitate_yes->troubleshoot_solubility viability_assay Perform Viability Assay (e.g., MTT, LDH) precipitate_no->viability_assay solvent_control Include Vehicle Control (Solvent only) viability_assay->solvent_control solvent_toxic Solvent Toxic? solvent_control->solvent_toxic solvent_yes Yes solvent_toxic->solvent_yes Yes solvent_no No solvent_toxic->solvent_no No lower_solvent Lower Solvent Concentration (e.g., <0.5% DMSO) solvent_yes->lower_solvent proliferation_assay Distinguish Cytotoxicity vs. Anti-proliferation solvent_no->proliferation_assay cytotoxicity Confirmed Cytotoxicity proliferation_assay->cytotoxicity antiproliferation Anti-proliferative Effect proliferation_assay->antiproliferation

Caption: Troubleshooting workflow for apparent this compound cytotoxicity.

G Decision Tree: Cytotoxicity vs. Anti-Proliferation start Start with cell count (Day 0) treat Treat cells with this compound start->treat incubate Incubate for desired time (e.g., 48h) treat->incubate count_cells Count viable cells (e.g., Trypan Blue) incubate->count_cells compare Compare cell count to Day 0 count_cells->compare less < Day 0 compare->less < Day 0 equal ≈ Day 0 compare->equal ≈ Day 0 greater > Day 0 compare->greater > Day 0 cytotoxic Cytotoxic Effect less->cytotoxic cytostatic Cytostatic Effect (Anti-proliferative) equal->cytostatic reduced_proliferation Reduced Proliferation greater->reduced_proliferation

Caption: Decision tree to differentiate cytotoxic and anti-proliferative effects.

G This compound Mechanism of Action vpc18005 This compound erg_ets ERG-ETS Domain vpc18005->erg_ets Binds to erg_dna_binding ERG-DNA Binding vpc18005->erg_dna_binding Inhibits erg_ets->erg_dna_binding Binds to DNA dna DNA dna->erg_dna_binding transcriptional_activity ERG Transcriptional Activity erg_dna_binding->transcriptional_activity Leads to cytotoxicity Cytotoxicity erg_dna_binding->cytotoxicity No direct effect migration_invasion Cell Migration & Invasion transcriptional_activity->migration_invasion Promotes

References

Best practices for storing and handling VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VPC-18005, a small molecule inhibitor of the ERG (ETS-related gene) transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule antagonist of the ERG (ETS-related gene) protein.[1][2] It functions by directly interacting with the ERG-ETS domain, which sterically hinders the binding of ERG to DNA.[2][3] This disruption of the ERG-DNA interaction inhibits ERG-induced transcription.[2][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Solid Powder -20°CUp to 12 monthsProtect from light.[1]
4°CUp to 6 monthsProtect from light.[1]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsProtect from light; use within 6 months.[4]
-20°CUp to 1 monthProtect from light; use within 1 month.[4]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[6] For example, a 10 mM stock solution can be prepared in DMSO.[1] When preparing the stock solution, it is important to use anhydrous DMSO to minimize the introduction of water, which can affect the compound's stability.[7] If you encounter solubility issues, gentle warming or sonication can be attempted, but be cautious as this may lead to degradation.[8]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Lab coat

  • Safety goggles or a face shield

  • Chemically resistant gloves[9][10]

All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.[9][10]

Troubleshooting Guides

Issue 1: The this compound solution has changed color.

A change in the color of your stock or working solution may indicate chemical degradation or oxidation.[5] This can be caused by exposure to light, air, or impurities in the solvent.[5] It is advisable to discard the solution and prepare a fresh one from the solid stock. To prevent this, always store solutions protected from light.[4]

Issue 2: I observe precipitation in my stock solution after thawing.

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[5] To address this:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[5]

  • Concentration: Consider preparing and storing stock solutions at a slightly lower concentration.[5]

  • Solvent Choice: Ensure you are using high-purity, anhydrous DMSO.[7]

Issue 3: My experimental results are inconsistent.

Inconsistent results can arise from several factors:

  • Compound Degradation: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5]

  • Cell Culture Conditions: Variations in cell passage number, confluency, or media components can affect the cellular response. Standardize your cell culture protocols.[11]

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture media below 0.5%, and ideally below 0.1%.[8][11] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[11]

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general workflow for treating adherent cells with this compound.

  • Cell Seeding:

    • Plate cells in a multi-well plate at a density that is appropriate for the cell line and the duration of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in fresh cell culture media to achieve the desired final concentrations.

    • Remove the existing media from the cells.

    • Add the media containing the different concentrations of this compound to the appropriate wells.

    • Include a vehicle control (media with the same final concentration of DMSO as the highest concentration of this compound used).[11]

  • Incubation:

    • Incubate the cells with this compound for the desired duration of the experiment (e.g., 24, 48, or 72 hours).[11]

  • Endpoint Analysis:

    • After the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT), western blotting, or gene expression analysis.

Visualizations

G cluster_storage This compound Storage Workflow Receive Receive this compound (Solid Powder) Store_Solid Store Solid at -20°C (Long-term) or 4°C (Short-term) Receive->Store_Solid Prepare_Stock Prepare Stock Solution in Anhydrous DMSO Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) Aliquot->Store_Aliquots

Caption: Recommended workflow for the storage of this compound.

G cluster_pathway This compound Mechanism of Action VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS Binds to ERG_DNA_Binding ERG-DNA Binding VPC18005->ERG_DNA_Binding Inhibits ERG_ETS->ERG_DNA_Binding DNA DNA DNA->ERG_DNA_Binding Transcription ERG-Mediated Transcription ERG_DNA_Binding->Transcription

Caption: Simplified signaling pathway showing this compound inhibition of ERG.

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Compound Check Compound Integrity: - Fresh Aliquot? - Stored Correctly? Start->Check_Compound Check_Cells Check Cell Culture: - Consistent Passage Number? - Mycoplasma Tested? Start->Check_Cells Check_Protocol Check Experimental Protocol: - Consistent DMSO %? - Vehicle Control Included? Start->Check_Protocol Solution_Compound Prepare Fresh Stock Solution Check_Compound->Solution_Compound Solution_Cells Standardize Cell Culture Protocol Check_Cells->Solution_Cells Solution_Protocol Optimize and Standardize Protocol Check_Protocol->Solution_Protocol

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Head-to-Head Comparison of ERG Inhibitors: VPC-18005 and YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for prostate cancer, the ETS-related gene (ERG), a transcription factor frequently overexpressed due to chromosomal translocations, has emerged as a critical therapeutic target. This guide provides a detailed comparison of two small molecule inhibitors of ERG, VPC-18005 and YK-4-279, with a focus on their mechanisms of action, efficacy, and specificity, supported by experimental data.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and YK-4-279 lies in their approach to inhibiting ERG function.

This compound employs a direct-inhibition strategy. It was identified through in silico screening and is designed to bind directly to the DNA-binding ETS domain of the ERG protein.[1][2][3] This binding sterically hinders the interaction of ERG with its target DNA sequences, thereby preventing the transcription of ERG-regulated genes.[1][4] Biophysical methods, including NMR spectroscopy, have confirmed this direct binding.[1][3]

YK-4-279 , on the other hand, exhibits a more indirect mechanism in the context of prostate cancer. Originally developed as an inhibitor of the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA) in Ewing's Sarcoma, its mode of ERG inhibition is distinct.[5][6] In prostate cancer cells, YK-4-279 does not disrupt the binding of ERG to DNA or its interaction with RHA.[7][8] It is hypothesized that YK-4-279 inhibits ERG and ETV1 function by interfering with other essential protein-protein interactions, thereby modulating their transcriptional activity.[7][8]

Comparative Efficacy and Specificity

Direct comparative studies have highlighted key differences in the performance of this compound and YK-4-279.

Inhibition of ERG-Mediated Transcription

This compound demonstrates potent inhibition of ERG-driven transcriptional activity. In a luciferase reporter assay, this compound inhibited the pETS-luc reporter with IC50 values of 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells. In the same study, YK-4-279 showed IC50 values of 5 µM and 16 µM in PNT1B-ERG and VCaP cells, respectively, suggesting that this compound is more potent in this context.[1]

Effects on Cell Viability and Cytotoxicity

A significant advantage of this compound appears to be its low cytotoxicity. Treatment with this compound at concentrations up to 25 µM did not decrease the viability of ERG-expressing (PNT1B-ERG, VCaP) or non-ERG expressing (PC3) prostate cancer cells.[1] In contrast, YK-4-279 exhibited dose-dependent cytotoxicity, with inhibition of cell viability observed at doses ≥ 5 µM in both ERG-expressing and non-expressing cell lines.[1] Cell cycle analysis further revealed that YK-4-279, but not this compound, led to a substantial increase in the sub-G0 population, indicative of apoptosis.[1]

Inhibition of Cell Migration and Invasion

Both compounds have been shown to effectively inhibit the migration and invasion of ERG-overexpressing prostate cancer cells. In a real-time cell analysis system, both 5 µM this compound and 5 µM YK-4-279 significantly reduced the migration of PNT1B-ERG cells.[1][2] Similarly, in a 3D spheroid invasion assay, both compounds significantly reduced the rate of invasion of PNT1B-ERG cells into the surrounding matrix.[1]

In Vivo Anti-Metastatic Activity

In a zebrafish xenograft model, this compound demonstrated a dose-dependent reduction in metastasis of both PNT1B-ERG and VCaP cells.[1][2] YK-4-279 also showed anti-metastatic effects in this model, although it was only statistically significant at the higher dose of 10 µM.[1][2] YK-4-279 has also been shown to inhibit tumor growth and metastasis in a mouse xenograft model of prostate cancer.[9]

Quantitative Data Summary

ParameterThis compoundYK-4-279Cell LinesReference
IC50 (pETS-luc Reporter) 3 µM5 µMPNT1B-ERG[1]
6 µM16 µMVCaP[1]
Cytotoxicity (at 25 µM) No significant effectSignificant reduction in viabilityPNT1B-ERG, VCaP, PC3[1]
Inhibition of Migration Significant at 5 µMSignificant at 5 µMPNT1B-ERG[1][2]
Inhibition of Invasion Significant reductionSignificant reductionPNT1B-ERG Spheroids[1]
In Vivo Metastasis (Zebrafish) Significant at 1 µM & 10 µMSignificant at 10 µMPNT1B-ERG, VCaP[1][2]

Experimental Protocols

Luciferase Reporter Assay for ERG Transcriptional Activity

PNT1B-ERG and VCaP cells were seeded in 96-well plates and co-transfected with a pETS-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). Following transfection, cells were treated with varying concentrations of this compound or YK-4-279 for 24 hours. Luciferase activity was measured using a dual-luciferase reporter assay system, and the ratio of firefly to Renilla luciferase activity was calculated to determine ERG transcriptional activity. IC50 values were calculated from dose-response curves.[1]

Cell Viability (MTS) Assay

PNT1B-ERG, VCaP, and PC3 cells were seeded in 96-well plates and treated with a range of concentrations of this compound or YK-4-279 for 72 hours. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The absorbance at 490 nm was measured, which is directly proportional to the number of viable cells.[1]

Real-Time Cell Migration Assay (xCelligence)

PNT1B-ERG cells were seeded in the upper chamber of a CIM-Plate 16. The lower chamber contained media with chemoattractant. Cells were treated with 5 µM this compound, 5 µM YK-4-279, or DMSO control. The migration of cells through the microporous membrane was monitored in real-time for 48 hours using the xCELLigence system, which measures electrical impedance. The normalized cell index was used as a measure of migration.[1][2]

3D Spheroid Invasion Assay

PNT1B-ERG cells were grown as spheroids and then embedded in a Matrigel matrix in the presence of this compound, YK-4-279, or DMSO. The invasion of cells from the spheroid into the surrounding matrix was monitored and imaged over 6 days. The area of invasion was quantified to determine the rate of invasion.[1]

Zebrafish Xenograft Model for Metastasis

PNT1B-ERG or VCaP cells were fluorescently labeled and injected into the yolk sac of zebrafish embryos. The embryos were then treated daily with this compound, YK-4-279, or DMSO. The dissemination of cancer cells from the yolk sac to the rest of the embryo was monitored and quantified using fluorescence microscopy to assess metastasis.[1][2]

Visualizing the Mechanisms and Workflows

ERG_Inhibition_Mechanisms cluster_VPC18005 This compound: Direct DNA Binding Inhibition cluster_YK4279 YK-4-279: Indirect Inhibition ERG_V ERG Protein DNA_V DNA (ETS Site) ERG_V->DNA_V Binds to No_Transcription_V Transcription Blocked ERG_V->No_Transcription_V Transcription_V Gene Transcription DNA_V->Transcription_V Initiates VPC18005 This compound VPC18005->ERG_V Binds to ETS Domain VPC18005->DNA_V Steric Hindrance ERG_Y ERG Protein Partner_Protein Partner Protein(s) ERG_Y->Partner_Protein Interacts with ERG_Complex Active ERG Complex ERG_Y->ERG_Complex Inactive_Complex Inactive Complex ERG_Y->Inactive_Complex Partner_Protein->ERG_Complex YK4279 YK-4-279 YK4279->ERG_Y Binds to YK4279->Partner_Protein Disrupts Interaction DNA_Y DNA (ETS Site) ERG_Complex->DNA_Y Binds to Transcription_Y Gene Transcription DNA_Y->Transcription_Y Initiates

Caption: Mechanisms of ERG Inhibition by this compound and YK-4-279.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay start Prostate Cancer Cell Lines (PNT1B-ERG, VCaP, PC3) treatment Treatment with This compound or YK-4-279 start->treatment luciferase Luciferase Reporter Assay (ERG Activity) treatment->luciferase mts MTS Assay (Cell Viability) treatment->mts migration xCelligence Assay (Migration) treatment->migration invasion 3D Spheroid Assay (Invasion) treatment->invasion zebrafish Zebrafish Embryos injection Xenograft Injection of Fluorescent Cancer Cells zebrafish->injection treatment_vivo Daily Treatment with Inhibitors injection->treatment_vivo imaging Fluorescence Microscopy (Metastasis Assessment) treatment_vivo->imaging

Caption: Experimental workflow for comparing this compound and YK-4-279.

References

A Comparative Analysis of the Stability of ETS Transcription Factor Inhibitors: VPC-18005 and YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of two small molecule inhibitors targeting the ETS family of transcription factors: VPC-18005, a novel antagonist of ERG, and YK-4-279, an inhibitor of the EWS-FLI1 interaction with RNA helicase A (RHA) that also demonstrates activity against other ETS proteins like ERG and ETV1. Stability is a critical parameter in the preclinical and clinical development of therapeutic agents, influencing their efficacy, safety, and dosing regimens. This document summarizes key experimental data on the stability of these two compounds, provides detailed experimental protocols for the cited studies, and visualizes their respective signaling pathways.

Quantitative Stability Comparison

A direct comparison of the stability of this compound and YK-4-279 in cell culture media has demonstrated a notable difference in their profiles. This data is crucial for interpreting in vitro experimental results and for the early-stage assessment of drug-like properties.

CompoundStability MetricExperimental ConditionRemaining Compound (%)Time PointReference
This compound In-media stabilityCell culture media93%3 days[1][2][3][4]
YK-4-279 In-media stabilityCell culture media60%3 days[1][2][3][4]

Table 1: In-media Stability of this compound and YK-4-279. This table summarizes the percentage of the parent compound remaining in cell culture media after a 3-day incubation period, highlighting the superior stability of this compound under these conditions.

In addition to in-media stability, preclinical studies have provided insights into the in vivo characteristics of these compounds. While specific pharmacokinetic parameters for this compound are not yet fully detailed in the public domain, it has been described as soluble, stable, and orally bioavailable in murine models, showing no general toxicity at single doses up to 500 mg/kg.[1][3] In contrast, YK-4-279 has been reported to have a short elimination half-life of approximately 30 minutes following intravenous administration in animal models, which may necessitate more frequent dosing or alternative formulations to maintain therapeutic concentrations.

Experimental Protocols

The following section details the methodologies used to assess the in-media stability of this compound and YK-4-279.

In-media Stability Assessment of Small Molecule Inhibitors

Objective: To determine the stability of a small molecule inhibitor in a standard cell culture medium over a specified period.

Materials:

  • Small molecule inhibitor (e.g., this compound, YK-4-279)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an internal standard for protein precipitation and sample extraction

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM) in DMSO.

    • Prepare the working solution by diluting the stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare separate working solutions for media with and without FBS if desired.

  • Experimental Setup:

    • To triplicate wells of a 24-well plate, add 1 mL of the inhibitor working solution.

    • Establish a "time 0" measurement by immediately collecting an aliquot (e.g., 100 µL) from each well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 72 hours).

  • Sample Collection:

    • At designated time points (e.g., 24, 48, 72 hours), collect aliquots (e.g., 100 µL) from each well.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This step precipitates proteins and extracts the small molecule.

    • Vortex the samples for 30 seconds to ensure thorough mixing.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the amount of the parent compound remaining at each time point. The peak area of the analyte is normalized to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the "time 0" measurement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and YK-4-279, as well as a generalized workflow for assessing small molecule stability.

VPC18005_Pathway VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS DNA DNA (ETS Binding Site) ERG_ETS->DNA Transcription ERG-Mediated Transcription DNA->Transcription Downstream Downstream Oncogenic Gene Expression Transcription->Downstream

Caption: this compound inhibits the binding of the ERG-ETS domain to DNA.

YK4279_Pathway YK4279 YK-4-279 Complex EWS-FLI1/RHA Complex YK4279->Complex EWS_FLI1 EWS-FLI1 EWS_FLI1->Complex RHA RNA Helicase A (RHA) RHA->Complex Transcription Aberrant Transcription Complex->Transcription

Caption: YK-4-279 disrupts the EWS-FLI1/RHA protein-protein interaction.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Working Prepare Working Solution (in Cell Culture Media) Stock->Working Incubate Incubate at 37°C Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Process Protein Precipitation & Compound Extraction Sample->Process HPLC HPLC-MS Analysis Process->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for in-media small molecule stability assessment.

References

A Comparative Analysis of Cytotoxicity: VPC-18005 vs. YK-4-279

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapeutics, small molecule inhibitors that disrupt oncogenic transcription factors have emerged as a promising strategy. This guide provides a detailed comparison of the cytotoxic profiles of two such inhibitors, VPC-18005 and YK-4-279, which both target members of the ETS (E26 transformation-specific) family of transcription factors, albeit through different mechanisms. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects of these compounds on cell viability.

Executive Summary

This compound is an antagonist of the ETS-related gene (ERG) that directly interacts with the ERG-ETS domain, thereby disrupting its ability to bind DNA.[1][2][3][4] In contrast, YK-4-279 is an inhibitor of the EWS-FLI1 fusion protein, functioning by blocking the interaction between EWS-FLI1 and RNA helicase A.[5][6][7] While both compounds show efficacy in inhibiting the oncogenic activity of their respective ETS targets, their cytotoxic profiles are markedly different. Experimental data indicates that this compound exhibits minimal to no cytotoxicity in prostate cancer cell lines at effective concentrations, whereas YK-4-279 demonstrates significant cytotoxic effects.

Mechanism of Action

This compound is designed to specifically target the DNA-binding ETS domain of ERG.[2][4] By binding to this domain, it sterically hinders the interaction between ERG and its target DNA sequences, leading to a downstream inhibition of ERG-mediated gene transcription.[1][2][3] This targeted approach is aimed at mitigating the oncogenic functions of ERG, such as promoting cell migration and invasion, without inducing widespread cell death.[1][2]

YK-4-279 functions by disrupting a critical protein-protein interaction. It inhibits the binding of the EWS-FLI1 fusion protein to RNA helicase A, a key interaction for the oncogenic activity of EWS-FLI1 in Ewing's Sarcoma.[5][6][7] This compound has also been shown to inhibit the activity of other ETS family members like ERG and ETV1.[5][6][7][8] The disruption of these interactions leads to growth arrest and apoptosis in susceptible cancer cells.[5][6]

cluster_VPC18005 This compound Signaling Pathway cluster_YK4279 YK-4-279 Signaling Pathway VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS binds to ERG_DNA_Binding ERG-DNA Binding ERG_ETS->ERG_DNA_Binding inhibits ERG_Transcription ERG-Mediated Transcription ERG_DNA_Binding->ERG_Transcription prevents Metastasis Migration & Invasion ERG_Transcription->Metastasis reduces YK4279 YK-4-279 EWS_FLI1_RHA EWS-FLI1 / RHA Interaction YK4279->EWS_FLI1_RHA disrupts EWS_FLI1 EWS-FLI1 EWS_FLI1->EWS_FLI1_RHA RHA RNA Helicase A RHA->EWS_FLI1_RHA Oncogenic_Activity Oncogenic Activity EWS_FLI1_RHA->Oncogenic_Activity inhibits Apoptosis Growth Arrest & Apoptosis Oncogenic_Activity->Apoptosis leads to

Caption: Mechanisms of action for this compound and YK-4-279.

Cytotoxicity Data Comparison

The following table summarizes the key quantitative data on the cytotoxicity of this compound and YK-4-279 in various cancer cell lines.

CompoundCell LineAssayIC50 / EffectReference
This compound PNT1B-ERGMTSNo decrease in viability (0.2–25 μM)[2][9]
VCaPMTSNo decrease in viability (0.2–25 μM)[2][9]
PC3MTSNo decrease in viability (0.2–25 μM)[2][9]
YK-4-279 VCaPMTSIC50 ≈ 10 μM[2][9]
PC3MTSIC50 > 100 μM[2][9]
PNT1B-ERGCell ViabilityInhibition at doses ≥ 5 μM[2]
LNCaPCell ViabilityIC50 = 2.75 µM (72h)[8][10]
Neuroblastoma (Panel)Cell ViabilityIC50 range: 0.4 to 2 μM[11]
Neuroblastoma (LA-N-6)Cell ViabilityIC50 = 0.653 μM[12][13]
Neuroblastoma (IMR-32)Cell ViabilityIC50 = 0.218 μM[12][13]
Neuroblastoma (NB-19)Cell ViabilityIC50 = 2.796 μM[12][13]

Experimental Protocols

Cell Viability (MTS) Assay
  • Objective: To assess the impact of this compound and YK-4-279 on the viability of prostate cancer cells.

  • Cell Lines: PNT1B-ERG (ERG-overexpressing), VCaP (ERG fusion-positive), and PC3 (ERG-negative).

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • The following day, cells were treated with increasing concentrations of this compound (0.2–25 μM), YK-4-279, or a DMSO control.

    • After 72 hours of incubation, MTS reagent was added to each well.

    • The plates were incubated for a specified period to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • Cell viability was calculated as a percentage relative to the DMSO-treated control cells.[2]

cluster_workflow MTS Assay Workflow start Seed cells in 96-well plates treatment Treat with compounds (this compound, YK-4-279, DMSO) start->treatment incubation Incubate for 72 hours treatment->incubation mts_addition Add MTS reagent incubation->mts_addition formazan_incubation Incubate for formazan development mts_addition->formazan_incubation readout Measure absorbance formazan_incubation->readout analysis Calculate cell viability readout->analysis end Results analysis->end

Caption: Workflow for the MTS cell viability assay.
Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on cell cycle distribution.

  • Methodology:

    • Cells were treated with this compound or YK-4-279 at specified concentrations (e.g., 5 and 10 μM for YK-4-279).

    • Following treatment, cells were harvested, washed, and fixed.

    • Fixed cells were then stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

    • The DNA content of the cells was analyzed by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M) was quantified. A study noted that YK-4-279 treatment substantially increased the sub-G0 population, indicative of apoptosis, while this compound did not impact the cell cycle distribution.[2]

Conclusion

The comparative analysis of this compound and YK-4-279 reveals a critical distinction in their cytotoxic profiles. This compound acts as a non-toxic inhibitor of ERG-mediated cellular processes such as migration and invasion, making it a promising candidate for anti-metastatic therapies where preserving cell viability is advantageous.[2] In contrast, YK-4-279 exhibits potent cytotoxic effects across a range of cancer cell lines, including those of prostate and neuroblastoma origin, suggesting its potential as a direct anti-proliferative and apoptosis-inducing agent.[2][11][12][13] This fundamental difference in their cellular impact should be a key consideration for researchers selecting an ETS inhibitor for specific therapeutic applications.

References

A Comparative Analysis of VPC-18005 and Other ERG Inhibitors for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VPC-18005 against other prominent ERG inhibitors. The data presented is compiled from preclinical studies to facilitate an informed perspective on their therapeutic potential in ERG fusion-positive prostate cancer.

The aberrant expression of the ETS-related gene (ERG) transcription factor, most commonly due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers.[1] This has made ERG an attractive therapeutic target. This guide compares this compound, a direct inhibitor of the ERG-DNA interaction, with other notable ERG inhibitors that employ diverse mechanisms of action.

Mechanisms of Action: A Diverse Approach to ERG Inhibition

ERG inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of compounds that directly interfere with the function of the ERG protein. Other strategies include inhibiting proteins that stabilize ERG or modulating pathways that affect ERG protein levels.

  • This compound: This small molecule directly binds to the DNA-binding ETS domain of the ERG protein.[2][3] This steric hindrance blocks ERG from binding to DNA, thereby inhibiting the transcription of its target genes which are involved in tumor progression, migration, and invasion.[2][3]

  • YK-4-279: Initially developed to block the interaction between EWS-FLI1 (another ETS transcription factor) and RNA helicase A (RHA), YK-4-279 has also been shown to be effective against ERG-positive prostate cancer cells.[4][5] Its mechanism involves disrupting critical protein-protein interactions required for ERG's oncogenic activity.

  • WP1130: This compound functions as a deubiquitinase (DUB) inhibitor, targeting USP9X.[6][7] USP9X is an enzyme that stabilizes the ERG protein by removing ubiquitin tags, thereby preventing its degradation.[7] By inhibiting USP9X, WP1130 promotes the ubiquitination and subsequent proteasomal degradation of ERG, leading to reduced ERG protein levels.[6][7]

  • ERGi-USU (NSC139021): This inhibitor reduces ERG protein levels through a novel mechanism. It directly binds to and inhibits the atypical kinase RIOK2, which is involved in ribosome biogenesis.[3][8][9] The inhibition of RIOK2 leads to ribosomal stress and selectively inhibits the growth of ERG-positive cancer cells.[3][8][9]

  • Peptide Inhibitors (EIPs): These are synthetically designed peptides that specifically interact with the DNA-binding domain of ERG.[10] This interaction not only blocks DNA binding but can also induce a conformational change in the ERG protein, leading to its proteolytic degradation.[11]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the available quantitative data on the efficacy of this compound and its counterparts from various preclinical studies. It is important to note that the experimental conditions, such as cell lines and assay types, may vary between studies, warranting caution in direct cross-study comparisons.

InhibitorTarget/MechanismAssay TypeCell LineIC50 ValueReference
This compound Direct ERG-ETS domain bindingpETS-luc ReporterPNT1B-ERG3 µM[2][3]
pETS-luc ReporterVCaP6 µM[2][3]
YK-4-279 Disrupts ERG protein-protein interactionspETS-luc ReporterPNT1B-ERG5 µM[3]
pETS-luc ReporterVCaP16 µM[3]
Cell ViabilityEwing Sarcoma Cells~0.5 - 2 µM[12]
ERGi-USU RIOK2 InhibitionCell GrowthVCaP30 - 400 nM[8]
Cell GrowthVCaP169 nM[13]
WP1130 USP9X Inhibition (ERG degradation)ERG DeubiquitinationIn vitro~0.5 - 1.0 µM[7]
Peptide Inhibitors (EIPs) Direct ERG-ETS domain bindingERG Binding (Kd)In vitro0.68 µM (TAT-EIP1)[11]

In Vitro and In Vivo Effects

Cell Viability and Proliferation

This compound has been shown to suppress ERG reporter activity without exhibiting significant cytotoxicity at effective concentrations (up to 25 µM).[2][3] In contrast, YK-4-279 demonstrated inhibition of cell viability in both ERG-expressing and non-ERG-expressing cell lines at doses ≥ 5 µM.[3] ERGi-USU selectively inhibits the growth of ERG-positive cancer cell lines with IC50 values in the nanomolar range, showing minimal effect on ERG-negative or normal cells.[8][9] WP1130 has been shown to inhibit the proliferation of ERG-positive VCaP cells.[14]

Cell Migration and Invasion

A key hallmark of metastatic cancer is the ability of cells to migrate and invade surrounding tissues. This compound has been demonstrated to inhibit the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[2][3] Similarly, YK-4-279 has been shown to reduce the invasive phenotype of ERG-positive prostate cancer cells.[5] Peptide inhibitors have also been shown to block ERG-driven cell invasion.[11]

In Vivo Metastasis

The zebrafish xenograft model is a powerful tool for studying cancer cell dissemination in a living organism. In this model, this compound treatment led to a 20-30% decrease in the dissemination of cancer cells at concentrations of 1 or 10 µM.[2] YK-4-279 has also shown efficacy in reducing tumor growth in mouse xenograft models.[15][16] Furthermore, ERGi-USU treatment inhibited the growth of ERG-positive VCaP tumor xenografts in mice with no apparent toxicity.[8][9] WP1130 has also demonstrated the ability to inhibit the growth of ERG-overexpressing tumors in mice.[7][17]

Visualizing the Mechanisms

To better understand the distinct approaches to targeting ERG, the following diagrams illustrate the ERG signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

ERG_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cellular_machinery Cellular Machinery ERG ERG Protein DNA DNA (ETS Response Element) ERG->DNA Binds ERG_ub Ubiquitinated ERG ERG->ERG_ub Target_Genes Target Gene Transcription (e.g., SOX9) DNA->Target_Genes Activates Progression Tumor Progression, Invasion, Metastasis Target_Genes->Progression VPC_18005 This compound / EIPs VPC_18005->ERG Inhibits DNA Binding YK_4_279 YK-4-279 YK_4_279->ERG Disrupts Protein Interactions WP1130 WP1130 USP9X USP9X WP1130->USP9X Inhibits ERGi_USU ERGi-USU RIOK2 RIOK2 ERGi_USU->RIOK2 Inhibits USP9X->ERG_ub Deubiquitinates Proteasome Proteasome RIOK2->ERG Reduces Protein Levels (Indirect) ERG_ub->ERG ERG_ub->Proteasome Degradation

Caption: ERG signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Efficacy Assessment start Start cell_culture Culture ERG-positive prostate cancer cells (e.g., VCaP, PNT1B-ERG) start->cell_culture treatment Treat cells with This compound or other ERG inhibitors at varying concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS, WST-1) treatment->viability_assay reporter_assay Luciferase Reporter Assay (pETS-luc) treatment->reporter_assay migration_assay Migration/Invasion Assay (e.g., Transwell) treatment->migration_assay invivo_assay In Vivo Metastasis Assay (Zebrafish Xenograft) treatment->invivo_assay data_analysis Data Analysis (IC50 calculation, statistical analysis) viability_assay->data_analysis reporter_assay->data_analysis migration_assay->data_analysis invivo_assay->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating ERG inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Objective: To determine the effect of ERG inhibitors on the viability of prostate cancer cells.

  • Procedure:

    • Seed ERG-expressing (e.g., VCaP, PNT1B-ERG) and non-ERG-expressing (e.g., PC3) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the ERG inhibitor (e.g., 0.2 to 25 µM for this compound) or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[3][18]

Luciferase Reporter Assay
  • Objective: To quantify the inhibition of ERG transcriptional activity.

  • Procedure:

    • Co-transfect prostate cancer cells (e.g., VCaP, PNT1B-ERG) with a luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a control plasmid (e.g., Renilla luciferase).

    • After transfection, treat the cells with various concentrations of the ERG inhibitor or vehicle control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.[5][19]

Transwell Migration and Invasion Assay
  • Objective: To assess the effect of ERG inhibitors on the migratory and invasive potential of cancer cells.

  • Procedure:

    • Seed prostate cancer cells (e.g., 5 x 10^4 cells) in serum-free media in the upper chamber of a Transwell insert (8 µm pore size). For invasion assays, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel or Geltrex).

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add the ERG inhibitor at the desired concentration to both the upper and lower chambers.

    • Incubate for 24-48 hours at 37°C.

    • Remove non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet or Hoechst stain).

    • Count the number of stained cells in several microscopic fields to quantify migration/invasion.[20][21][22]

Zebrafish Xenograft Model for Metastasis
  • Objective: To evaluate the anti-metastatic potential of ERG inhibitors in a live animal model.

  • Procedure:

    • Label ERG-expressing cancer cells with a fluorescent dye (e.g., DiI) or express a fluorescent protein (e.g., GFP).

    • Microinject approximately 100-200 labeled cells into the yolk sac or pericardial space of 2-day-old zebrafish embryos.

    • Incubate the embryos in water containing the ERG inhibitor (e.g., 1-10 µM this compound) or vehicle control.

    • Maintain the embryos at an appropriate temperature (e.g., 33°C) for 3-5 days, refreshing the inhibitor-containing water daily.

    • Anesthetize the embryos and image them using fluorescence microscopy to visualize the primary tumor and disseminated metastatic cells.

    • Quantify metastasis by counting the number of embryos with disseminated cells or by measuring the area of dissemination.[2][6][23]

Conclusion

This compound presents a targeted approach to inhibiting ERG function by directly blocking its interaction with DNA. This mechanism contrasts with other inhibitors like WP1130 and ERGi-USU, which act on upstream regulators of ERG stability and expression. The available preclinical data suggests that this compound is effective in reducing ERG-driven transcriptional activity, cell migration, and metastasis without significant cytotoxicity. While direct comparative studies are limited, the diverse mechanisms of these inhibitors offer multiple avenues for therapeutic development. Further research, including head-to-head preclinical trials and eventually clinical studies, will be crucial to fully elucidate the comparative efficacy and potential of this compound and other ERG inhibitors in the treatment of prostate cancer.

References

Validating VPC-18005: A Comparative Guide to its Non-Toxic Anti-Metastatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VPC-18005, a novel small molecule inhibitor of the ERG transcription factor, with other alternatives in the context of its non-toxic and anti-metastatic properties. The data presented is based on published experimental findings and aims to offer an objective resource for evaluating this compound's potential in cancer therapy.

Executive Summary

This compound has emerged as a promising anti-metastatic agent, specifically targeting the aberrant activity of the ETS-related gene (ERG) transcription factor, a key driver in approximately 50% of prostate cancers.[1] This compound distinguishes itself by effectively inhibiting cancer cell migration and invasion without inducing cytotoxicity, a significant advantage over many conventional chemotherapeutics. This guide presents a comparative analysis of this compound against YK-4-279, another ERG inhibitor, highlighting their differential effects on cell viability and metastatic potential.

Mechanism of Action: Targeting the ERG-ETS Domain

This compound functions as a direct antagonist of the ERG protein.[2] It binds to the ETS domain of ERG, sterically hindering its ability to bind to DNA.[1] This disruption of the ERG-DNA interaction effectively inhibits ERG-induced transcription of genes crucial for metastatic processes, such as those involved in cell migration and invasion.[1][3]

cluster_0 This compound Mechanism of Action VPC18005 This compound ERG_ETS ERG-ETS Domain VPC18005->ERG_ETS Binds to ERG_DNA_Complex ERG-DNA Complex (Transcription Activation) VPC18005->ERG_DNA_Complex Inhibits Formation DNA DNA ERG_ETS->DNA Binding Blocked Metastasis Metastasis-Related Gene Transcription ERG_DNA_Complex->Metastasis Promotes Cell_Invasion Cell Invasion & Migration Metastasis->Cell_Invasion Leads to

This compound directly binds to the ERG-ETS domain, preventing its interaction with DNA and subsequent transcription of metastasis-promoting genes.

Comparative Performance Data

The following tables summarize the quantitative data comparing the efficacy and toxicity of this compound and YK-4-279.

Table 1: Inhibition of ERG-Mediated Transcriptional Activity

CompoundCell LineIC50 (µM)
This compound PNT1B-ERG3[3]
VCaP6[3]
YK-4-279 PNT1B-ERG5[4]
VCaP16[4]

Table 2: In Vitro Anti-Metastatic Activity

CompoundAssayCell LineConcentration (µM)Effect
This compound MigrationPNT1B-ERG5Significant reduction in cell migration[4]
Invasion (Spheroid)PNT1B-ERG5Significant reduction in invasion[4]
YK-4-279 MigrationPNT1B-ERG5Significant reduction in cell migration[4]
Invasion (Spheroid)PNT1B-ERG5Significant reduction in invasion[4]

Table 3: In Vivo Anti-Metastatic Activity (Zebrafish Xenograft Model)

CompoundCell LineConcentration (µM)Reduction in Metastasis (%)
This compound PNT1B-ERG120-30[1]
1020-30[1]
VCaP120-30[1]
1020-30[1]
YK-4-279 PNT1B-ERG10Significant reduction[4]
VCaP10Significant reduction[4]

Table 4: Cytotoxicity Profile

CompoundCell LineConcentration (µM)Effect on Cell Viability
This compound PNT1B-ERG, VCaP, PC3Up to 25No significant effect[4]
YK-4-279 PNT1B-ERG, VCaP, PC3≥ 5Inhibition of cell viability[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Prostate cancer cells (PNT1B-ERG, VCaP, and PC3) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified chamber.[5]

  • Treatment: Cells were treated with various concentrations of this compound or YK-4-279 (or DMSO as a vehicle control) and incubated for 72 hours.

  • MTS Reagent Addition: 20 µl of MTS solution (CellTiter 96® AQueous One Solution Reagent) was added to each well.[6]

  • Incubation: Plates were incubated for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.[7]

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Cell Migration and Invasion Assays (xCelligence Real-Time Cell Analysis)
  • Plate Preparation: For invasion assays, the upper chambers of CIM-Plate 16 were coated with Matrigel. For migration assays, the chambers were left uncoated.[8]

  • Cell Seeding: 4 x 10⁴ cells were seeded into the upper chambers in serum-free media.[9]

  • Chemoattractant: The lower chambers were filled with complete media containing 10% FBS as a chemoattractant.[8]

  • Treatment: this compound, YK-4-279, or DMSO was added to the upper chambers.

  • Real-Time Monitoring: The CIM-Plate 16 was placed in the xCELLigence RTCA DP instrument, and cell migration/invasion was monitored in real-time for 24-48 hours by measuring changes in electrical impedance.[10]

  • Data Analysis: The cell index, representing the degree of cell migration/invasion, was plotted over time.

Spheroid Invasion Assay
  • Spheroid Formation: Single-cell suspensions were seeded in ultra-low attachment 96-well round-bottom plates to form spheroids over 72 hours.[11]

  • Embedding: Spheroids were embedded in a 3D matrix of basement membrane extract (Matrigel).[12]

  • Treatment: The matrix was overlaid with media containing this compound, YK-4-279, or DMSO.

  • Imaging: Spheroid invasion into the surrounding matrix was monitored and imaged at regular intervals for up to 7 days.[12]

  • Data Analysis: The area of invasion was quantified using image analysis software.

Zebrafish Xenograft Metastasis Assay
  • Cell Preparation: Human prostate cancer cells (PNT1B-ERG or VCaP) were labeled with a fluorescent dye.[13]

  • Microinjection: Approximately 200-300 cells were microinjected into the yolk sac of 48 hours post-fertilization (hpf) zebrafish embryos.[14]

  • Treatment: Embryos were transferred to a 96-well plate containing embryo medium with this compound, YK-4-279, or DMSO.

  • Incubation: Embryos were incubated at 33°C for 5 days.[15]

  • Imaging and Quantification: The dissemination of fluorescently labeled cancer cells from the yolk sac to the rest of the embryo's body was visualized and quantified using fluorescence microscopy.[13]

  • Data Analysis: The percentage of embryos with metastatic cells was calculated for each treatment group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERG signaling pathway in prostate cancer and the general experimental workflow for evaluating anti-metastatic compounds.

cluster_1 ERG Signaling in Prostate Cancer Metastasis TMPRSS2_ERG TMPRSS2-ERG Fusion ERG_Overexpression ERG Overexpression TMPRSS2_ERG->ERG_Overexpression TLR4 TLR4 Signaling ERG_Overexpression->TLR4 Upregulates ERG_Phosphorylation ERG Phosphorylation ERG_Overexpression->ERG_Phosphorylation MAPK MAPK Pathway TLR4->MAPK PI3K_AKT PI3K/AKT Pathway PI3K_AKT->ERG_Overexpression MAPK->ERG_Phosphorylation ERG_Activation ERG Transcriptional Activity ERG_Phosphorylation->ERG_Activation Metastasis_Genes Upregulation of Metastasis-Related Genes (e.g., SOX9) ERG_Activation->Metastasis_Genes Invasion_Migration Increased Cell Invasion & Migration Metastasis_Genes->Invasion_Migration Metastasis Metastasis Invasion_Migration->Metastasis

The TMPRSS2-ERG gene fusion leads to ERG overexpression, which, through various signaling pathways, promotes the transcription of genes driving metastasis.

cluster_2 Experimental Workflow for Anti-Metastatic Compound Validation In_Vitro In Vitro Assays Viability Cell Viability (MTS Assay) In_Vitro->Viability Migration Cell Migration (xCelligence) In_Vitro->Migration Invasion Cell Invasion (Spheroid Assay) In_Vitro->Invasion In_Vivo In Vivo Model Invasion->In_Vivo Promising Results Zebrafish Zebrafish Xenograft In_Vivo->Zebrafish Evaluation Evaluation Zebrafish->Evaluation Toxicity Toxicity Assessment Evaluation->Toxicity Efficacy Anti-Metastatic Efficacy Evaluation->Efficacy

A stepwise approach is employed to validate anti-metastatic compounds, progressing from in vitro assays to in vivo models for a comprehensive evaluation of toxicity and efficacy.

References

A Preclinical Comparative Guide: The ERG Inhibitor VPC-18005 in Combination with Enzalutamide for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical data for VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, and explores the scientific rationale for its combination with the androgen receptor (AR) antagonist, enzalutamide, in the context of prostate cancer. This document is intended to be a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for prostate cancer, particularly in the setting of enzalutamide resistance.

Introduction to this compound and Enzalutamide

This compound is a novel small molecule antagonist that directly targets the DNA-binding ETS domain of ERG.[1][2] The TMPRSS2-ERG gene fusion, leading to the overexpression of the ERG transcription factor, is one of the most common genomic alterations in prostate cancer, occurring in approximately 50% of cases.[1] ERG overexpression is implicated in tumor progression, invasion, and metastasis.[1] this compound was identified through a rational, in silico drug discovery approach and has been shown in preclinical studies to inhibit ERG-mediated transcription, reduce cancer cell migration and invasion, and decrease metastasis in a zebrafish xenograft model.[1][2][3]

Enzalutamide is a second-generation non-steroidal antiandrogen that acts as a potent inhibitor of the androgen receptor (AR) signaling pathway. It is a standard-of-care treatment for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance to enzalutamide is a significant clinical challenge, often driven by mechanisms that reactivate AR signaling or by the activation of alternative survival pathways.

While no direct preclinical or clinical studies have been published on the combination of this compound and enzalutamide, a strong scientific rationale for this combination exists based on the intricate crosstalk between the ERG and AR signaling pathways.

Preclinical Data for this compound

The following tables summarize the key preclinical findings for this compound, primarily from the seminal publication by Butler et al. (2017) in Oncotarget.[1][3]

In Vitro Efficacy: Inhibition of ERG Transcriptional Activity
Cell LineAssayEndpointThis compound IC₅₀ (µM)YK-4-279 IC₅₀ (µM)Reference
PNT1B-ERGpETS-luc ReporterLuciferase Activity35[1]
VCaPpETS-luc ReporterLuciferase Activity616[1]
In Vitro Efficacy: Inhibition of Cell Migration and Invasion
Cell LineTreatment (Concentration)Effect on Migration/InvasionStatistical SignificanceReference
PNT1B-ERGThis compound (5 µM)Significant reduction in migration and invasionp = 0.02 (invasion)[3]
PNT1B-ERGYK-4-279 (5 µM)Significant reduction in migration and invasionp = 0.005 (invasion)[3]
In Vivo Efficacy: Inhibition of Metastasis in Zebrafish Xenograft Model
Cell LineTreatment (Concentration)Reduction in MetastasisStatistical Significance (vs. DMSO)Reference
PNT1B-ERGThis compound (1 µM)Yesp = 0.03[3]
PNT1B-ERGThis compound (10 µM)Yesp = 0.002[3]
VCaPThis compound (1 µM)Yesp = 0.03[3]
VCaPThis compound (10 µM)Yesp < 0.001[3]
PNT1B-ERG / VCaPYK-4-279 (10 µM)Yesp = 0.02 / p = 0.04[3]
Cytotoxicity Profile

This compound did not demonstrate significant cytotoxicity in either ERG-expressing (PNT1B-ERG, VCaP) or non-ERG-expressing (PC3) prostate cancer cell lines at concentrations up to 25 µM.[1] In contrast, the comparator ERG inhibitor, YK-4-279, showed inhibition of cell viability at doses ≥ 5 µM.[1]

Scientific Rationale for Combining this compound and Enzalutamide

The interplay between ERG and AR signaling provides a strong foundation for investigating the combination of this compound and enzalutamide. ERG has been shown to modulate AR activity, and in some contexts, ERG can repress AR-mediated transcription of differentiation genes while promoting proliferative and invasive pathways. Furthermore, there is evidence to suggest that ERG expression can contribute to resistance to antiandrogen therapies. By targeting both pathways simultaneously, it is hypothesized that a synergistic or additive anti-tumor effect could be achieved, potentially overcoming or delaying the onset of enzalutamide resistance.

ERG_AR_Signaling_Crosstalk ERG and AR Signaling Crosstalk in Prostate Cancer cluster_AR_Pathway Androgen Receptor Pathway cluster_ERG_Pathway ERG Pathway cluster_rationale Therapeutic Rationale Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds ARE Androgen Response Element (ARE) AR->ARE binds to TMPRSS2_ERG TMPRSS2-ERG Fusion AR->TMPRSS2_ERG AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->AR_target_genes activates Enzalutamide Enzalutamide Enzalutamide->AR inhibits ERG ERG Protein TMPRSS2_ERG->ERG expresses ERG->AR modulates activity ERG->AR_target_genes represses differentiation genes ERG_target_genes ERG Target Genes (Pro-invasive, Pro-proliferative) ERG->ERG_target_genes activates VPC18005 This compound VPC18005->ERG inhibits DNA binding Combination This compound + Enzalutamide Outcome Potential for Synergy & Overcoming Resistance

Figure 1. A diagram illustrating the crosstalk between the ERG and Androgen Receptor signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and potential replication of preclinical findings. Below are summaries of the key methodologies used in the preclinical assessment of this compound, as described in the primary literature.

Luciferase Reporter Assay for ERG Activity
  • Cell Lines: PNT1B-ERG (stably expressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG).

  • Reporter Plasmid: pETS-luc, containing a luciferase gene under the control of an ERG-responsive promoter.

  • Protocol:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of this compound or YK-4-279.

    • Following a 24-hour incubation period, luciferase activity is measured using a luminometer.

    • Renilla luciferase is co-transfected as a control for transfection efficiency and cell viability.

    • IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay
  • Cell Lines: PNT1B-ERG, VCaP, and PC3.

  • Method: MTS assay.

  • Protocol:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with this compound or YK-4-279 at various concentrations (0.2–25 µM).

    • After 72 hours of incubation, MTS reagent is added to each well.

    • Following a 1-4 hour incubation, the absorbance at 490 nm is measured to determine the number of viable cells.

Migration and Invasion Assays
  • Method: Real-time cell analysis (xCelligence).

  • Protocol for Migration:

    • PNT1B-Mock and PNT1B-ERG cells are seeded in the upper chamber of a CIM-Plate 16.

    • After 24 hours, cells are treated with 5 µM this compound, 5 µM YK-4-279, or DMSO control.

    • The migration of cells through the microporous membrane is monitored in real-time for 48 hours.

  • Protocol for Invasion:

    • The upper chamber of the CIM-Plate 16 is coated with Matrigel.

    • The subsequent steps are similar to the migration assay.

Zebrafish Xenograft Model for Metastasis
  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Protocol:

    • Fluorescently labeled PNT1B-ERG or VCaP cells are injected into the yolk sac of 2-day old zebrafish embryos.

    • Embryos are then exposed to this compound (1 µM or 10 µM), YK-4-279 (10 µM), or DMSO in their water.

    • After 5 days, the dissemination of cancer cells from the yolk sac to the rest of the zebrafish body is quantified by fluorescence microscopy.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome Target_Engagement Target Engagement (Luciferase Reporter Assay) Phenotypic_Assays Phenotypic Assays (Migration & Invasion) Target_Engagement->Phenotypic_Assays Cytotoxicity Cytotoxicity (MTS Assay) Phenotypic_Assays->Cytotoxicity Zebrafish_Xenograft Zebrafish Xenograft Model (Metastasis Assessment) Cytotoxicity->Zebrafish_Xenograft Preclinical_PoC Preclinical Proof-of-Concept Zebrafish_Xenograft->Preclinical_PoC Discovery In Silico Discovery Lead_Compound Lead Compound (this compound) Discovery->Lead_Compound Lead_Compound->Target_Engagement

Figure 2. A high-level overview of the preclinical experimental workflow for this compound.

Comparison with Alternatives for Enzalutamide-Resistant Prostate Cancer

The development of novel therapeutic strategies for enzalutamide-resistant mCRPC is a critical area of research. The proposed combination of this compound and enzalutamide should be considered in the context of other emerging and established therapies for this patient population.

Therapeutic StrategyMechanism of ActionKey Considerations
Abiraterone Acetate Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis.Often used before or after enzalutamide; cross-resistance can occur.
Taxane Chemotherapy (Docetaxel, Cabazitaxel) Microtubule inhibitors that disrupt mitosis.Standard of care in later-line settings; associated with significant toxicities.
PARP Inhibitors (e.g., Olaparib, Rucaparib) Inhibit poly (ADP-ribose) polymerase, particularly effective in tumors with DNA repair gene mutations (e.g., BRCA1/2).Requires biomarker testing for patient selection.
Radium-223 An alpha-emitting radiopharmaceutical that selectively targets bone metastases.Primarily for patients with symptomatic bone metastases and no visceral disease.
Immunotherapy (e.g., Sipuleucel-T, Pembrolizumab) Sipuleucel-T is an autologous cellular immunotherapy; Pembrolizumab is a checkpoint inhibitor.Limited efficacy in most prostate cancers, but can be effective in specific subtypes (e.g., MSI-high).
Targeted Radioligand Therapy (e.g., ¹⁷⁷Lu-PSMA-617) Delivers radiation specifically to PSMA-expressing prostate cancer cells.A promising emerging therapy for PSMA-positive mCRPC.
Novel AR-Targeted Therapies Includes next-generation AR antagonists and degraders.Aims to overcome resistance mechanisms to existing antiandrogens.

Conclusion

The preclinical data for this compound demonstrates its potential as a targeted therapy for ERG-positive prostate cancer. While direct experimental evidence for the combination of this compound and enzalutamide is currently lacking, the strong scientific rationale based on the crosstalk between the ERG and AR signaling pathways suggests that this could be a promising therapeutic strategy. Further preclinical studies are warranted to investigate the potential synergistic or additive effects of this combination and to determine its efficacy in enzalutamide-resistant models. This guide provides a foundational resource for researchers and drug development professionals to inform the design of such future investigations.

References

A Preclinical vs. Clinical Showdown: VPC-18005 and Docetaxel in Metastatic Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational small molecule VPC-18005 and the established chemotherapeutic agent docetaxel for the treatment of metastatic prostate cancer. This analysis is based on publicly available preclinical and clinical data.

Currently, a direct comparison of this compound and docetaxel is not feasible as this compound remains in the preclinical stage of development, with no published clinical trial data. In contrast, docetaxel is a well-established, FDA-approved standard-of-care chemotherapy for metastatic prostate cancer with extensive clinical data. This guide, therefore, presents a parallel examination of their distinct mechanisms of action, available efficacy data at their respective stages of development, and the experimental protocols utilized in their evaluation.

Mechanisms of Action: Targeting Different Hallmarks of Cancer

The fundamental difference between this compound and docetaxel lies in their molecular targets and mechanisms of action. This compound represents a targeted therapy approach, while docetaxel is a cytotoxic agent.

This compound: An Inhibitor of the ERG Transcription Factor

This compound is a novel small molecule designed to inhibit the activity of the ETS-related gene (ERG) transcription factor.[1] The TMPRSS2-ERG gene fusion, which leads to the aberrant overexpression of ERG, is a common genomic alteration found in approximately 50% of prostate cancers.[1] ERG plays a crucial role in prostate cancer development and progression by driving oncogenic signaling pathways.[2][3][4] this compound is designed to bind to the ETS domain of ERG, thereby blocking its ability to bind to DNA and regulate the transcription of target genes involved in cell migration, invasion, and metastasis.[5][1]

dot

ERG_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Processes TMPRSS2_ERG TMPRSS2-ERG Fusion Gene ERG_protein Aberrant ERG Protein Expression TMPRSS2_ERG->ERG_protein ERG_DNA_binding ERG Binds to DNA (ETS Binding Site) ERG_protein->ERG_DNA_binding Target_Genes Target Gene Transcription (e.g., SOX9) ERG_DNA_binding->Target_Genes Migration Cell Migration Target_Genes->Migration Invasion Cell Invasion Target_Genes->Invasion VPC18005 This compound VPC18005->ERG_DNA_binding Inhibits Metastasis Metastasis Invasion->Metastasis

Figure 1. Simplified signaling pathway of aberrant ERG in prostate cancer and the inhibitory action of this compound.

Docetaxel: A Microtubule Stabilizing Agent

Docetaxel, a member of the taxane family of drugs, has a well-established mechanism of action that disrupts microtubule dynamics.[6][7][8][9] Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport.[9] Docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[6][7][8] This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[6][7][8]

dot

Docetaxel_Mechanism_of_Action Tubulin_dimers αβ-Tubulin Dimers Microtubule_assembly Microtubule Assembly (Polymerization) Tubulin_dimers->Microtubule_assembly Dynamic_Instability Microtubule Dynamic Instability Microtubule_assembly->Dynamic_Instability Microtubule_disassembly Microtubule Disassembly (Depolymerization) Microtubule_disassembly->Tubulin_dimers Dynamic_Instability->Microtubule_disassembly Mitosis Normal Mitosis (Cell Division) Dynamic_Instability->Mitosis Docetaxel Docetaxel Docetaxel->Microtubule_disassembly Inhibits Stabilized_Microtubules Stabilized Microtubules Docetaxel->Stabilized_Microtubules Promotes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Figure 2. Mechanism of action of docetaxel on microtubule dynamics, leading to cancer cell death.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound (preclinical) and docetaxel (clinical).

Table 1: Preclinical Data Summary for this compound

ParameterCell Line / ModelResultReference
In Vitro Efficacy
ERG-driven luciferase reporter activity IC50PNT1B-ERG cells~3 µM[10]
VCaP cells~6 µM[10]
Inhibition of SOX9 gene expressionVCaP cellsSignificant reduction at 25 µM[10]
Cell ViabilityPNT1B-ERG, VCaP, PC3 cellsNo significant effect up to 25 µM[5]
Cell MigrationPNT1B-ERG cellsSignificant inhibition at 5 µM[5]
Cell InvasionPNT1B-ERG spheroidsSignificant reduction in invasion rate[10]
In Vivo Efficacy
Metastasis in Zebrafish Xenograft ModelPNT1B-ERG and VCaP cellsSignificant reduction in metastasis at 1 µM and 10 µM[10]

Table 2: Clinical Data Summary for Docetaxel in Metastatic Prostate Cancer

Clinical TrialPatient PopulationTreatment ArmsKey OutcomesReference
TAX 327 Metastatic Castration-Resistant Prostate Cancer (mCRPC)Docetaxel + Prednisone vs. Mitoxantrone + PrednisoneMedian Overall Survival: 19.2 months (Docetaxel) vs. 16.3 months (Mitoxantrone)[11]
PSA Response Rate: 45% (Docetaxel) vs. 32% (Mitoxantrone)[12]
CHAARTED Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)ADT + Docetaxel vs. ADT aloneMedian Overall Survival: 57.6 months (ADT + Docetaxel) vs. 44.0 months (ADT alone)[13]
STAMPEDE High-risk localized or metastatic prostate cancerADT ± DocetaxelOverall Survival Hazard Ratio: 0.78 in favor of ADT + Docetaxel[11]
GETUG-AFU 15 mHSPCADT + Docetaxel vs. ADT aloneNo significant overall survival benefit in the overall population[13]

Experimental Protocols

This compound Preclinical Evaluation Workflow

The preclinical evaluation of this compound involved a rational drug design approach followed by in vitro and in vivo validation.

dot

VPC18005_Workflow Virtual_Screening In Silico Virtual Screening of Small Molecule Libraries Hit_Identification Identification of Potential ERG-binding Compounds Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Validation Hit_Identification->In_Vitro_Assays Reporter_Assay ERG Reporter Assays (Luciferase) In_Vitro_Assays->Reporter_Assay Binding_Assay Direct Binding Assays (e.g., NMR) In_Vitro_Assays->Binding_Assay Cell_Viability Cell Viability Assays In_Vitro_Assays->Cell_Viability Migration_Invasion Migration & Invasion Assays (e.g., xCELLigence, Spheroids) In_Vitro_Assays->Migration_Invasion In_Vivo_Model In Vivo Validation (Zebrafish Xenograft Model) In_Vitro_Assays->In_Vivo_Model Metastasis_Assessment Assessment of Metastasis In_Vivo_Model->Metastasis_Assessment

Figure 3. Experimental workflow for the discovery and preclinical validation of this compound.

Key Experimental Methodologies:

  • Cell Migration and Invasion Assays: The effect of this compound on the migratory and invasive properties of ERG-expressing prostate cancer cells was assessed using real-time cell analysis systems (e.g., xCELLigence) and 3D spheroid invasion assays.[5][10] In the xCELLigence assay, cells are seeded in the upper chamber of a specialized plate, and their migration through a microporous membrane is measured electronically. For spheroid invasion assays, cancer cell spheroids are embedded in an extracellular matrix, and the extent of cell invasion into the matrix is quantified over time.

  • Zebrafish Xenograft Model: To evaluate the anti-metastatic potential of this compound in vivo, a zebrafish xenograft model was utilized.[5][10] This model is increasingly used in cancer research due to the optical transparency of zebrafish embryos, allowing for real-time visualization of cancer cell dissemination, and their rapid development.[14][15][16][17][18] In this model, fluorescently labeled human prostate cancer cells are injected into the yolk sac of zebrafish embryos. The embryos are then treated with the test compound, and the extent of cancer cell metastasis to distant sites in the zebrafish body is monitored and quantified using fluorescence microscopy.

Conclusion and Future Directions

This compound and docetaxel represent two distinct therapeutic strategies for metastatic prostate cancer. Docetaxel is a cornerstone of treatment, offering a proven survival benefit, albeit with a significant toxicity profile. This compound, as a preclinical candidate, offers a promising targeted approach for a large subset of prostate cancer patients with TMPRSS2-ERG gene fusions. Its ability to inhibit cancer cell migration and invasion in preclinical models without overt cytotoxicity suggests a potential for a more favorable safety profile.[5]

However, it is crucial to underscore the preliminary nature of the data on this compound. Further extensive preclinical studies, including evaluation in mammalian models and comprehensive toxicology assessments, are necessary before it can be considered for clinical development. Should this compound advance to clinical trials, its efficacy and safety will need to be rigorously evaluated, both as a monotherapy and potentially in combination with other agents, including docetaxel. For now, docetaxel remains a vital treatment option, while the development of targeted therapies like this compound holds the promise of a more personalized and potentially less toxic future for the management of metastatic prostate cancer.

References

Comparative Analysis of VPC-18005 Cross-reactivity with ETS Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor VPC-18005's activity towards its primary target, the ETS-related gene (ERG) transcription factor, and its known cross-reactivity with other members of the ETS transcription factor family. The information is compiled from published experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound

This compound is a small molecule antagonist designed to target the DNA-binding ETS domain of the ERG protein.[1] Aberrant expression of ERG, often due to chromosomal translocations like the TMPRSS2-ERG gene fusion, is a key driver in a significant portion of prostate cancers. This compound has been shown to directly interact with the ERG-ETS domain, disrupt its binding to DNA, and consequently inhibit ERG-induced transcriptional activity.[1][2] This leads to reduced migration and invasion of ERG-overexpressing cancer cells.

Quantitative Performance Data

The following table summarizes the inhibitory activity of this compound against its primary target, ERG, based on cellular assays.

TargetCell LineAssay TypeEndpointValueReference
ERGPNT1B-ERGLuciferase Reporter AssayIC503 µM[1][2]
ERGVCaPLuciferase Reporter AssayIC506 µM[1][2]

Cross-reactivity with Other ETS Family Members

Due to the conserved nature of the ETS DNA-binding domain across the family, the potential for cross-reactivity of inhibitors like this compound is a critical consideration.

Qualitative Cross-reactivity:

Preliminary studies using Nuclear Magnetic Resonance (NMR) spectroscopy have indicated that this compound also interacts with the ETS domains of at least two other family members: PU.1 and ETV4 .[1][3][4]

Quantitative Cross-reactivity:

To date, specific quantitative data, such as IC50 or Kd values, for the interaction of this compound with PU.1, ETV4, or other ETS family members has not been published. The existing research primarily focuses on the compound's effects on ERG. Therefore, a direct quantitative comparison of this compound's potency across different ETS family members is not currently possible.

Further research, likely employing the experimental protocols detailed below, would be necessary to establish a comprehensive cross-reactivity profile for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound against ERG. These protocols can be adapted to assess the compound's activity against other ETS family members.

Luciferase Reporter Assay for ETS Transcriptional Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of an ETS family member in a cellular context.

1. Cell Culture and Transfection:

  • Cells (e.g., PNT1B or VCaP) are cultured in appropriate media and conditions.
  • For cell lines not endogenously expressing the target ETS factor, co-transfection with an expression vector for the ETS factor and a reporter plasmid is performed. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple ETS binding sites (e.g., pETS-luc).
  • A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
  • Incubation with the compound is typically carried out for 24-48 hours.

3. Cell Lysis and Luciferase Measurement:

  • After treatment, cells are washed with PBS and lysed using a suitable lysis buffer.
  • The cell lysate is then transferred to a luminometer-compatible plate.
  • Luciferase assay reagent is added to the lysate, and the firefly luciferase luminescence is measured.
  • Subsequently, a reagent to quench the firefly luciferase signal and activate the Renilla luciferase is added, and the Renilla luminescence is measured.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
  • The normalized data is then used to determine the IC50 value of the compound by plotting the percentage of inhibition against the log of the compound concentration.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is an in vitro technique used to assess the ability of a compound to disrupt the binding of an ETS protein to its DNA consensus sequence.

1. Reagents and Probes:

  • Purified recombinant ETS domain of the target protein (e.g., ERG, PU.1, ETV4).
  • A double-stranded DNA oligonucleotide probe containing the consensus ETS binding site (5'-GGAA/T-3'), typically labeled with a fluorescent dye or a radioisotope.

2. Binding Reaction:

  • The purified ETS domain protein is incubated with the labeled DNA probe in a binding buffer.
  • Varying concentrations of this compound or a vehicle control are added to the binding reaction to assess their inhibitory effect.
  • The reaction is typically incubated at room temperature for 20-30 minutes.

3. Electrophoresis:

  • The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
  • Electrophoresis is carried out to separate the protein-DNA complexes from the free DNA probe.

4. Visualization and Analysis:

  • The gel is imaged to visualize the labeled DNA.
  • A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
  • The intensity of the shifted band is quantified to determine the extent of inhibition by the compound at different concentrations.

Visualizations

ERG Signaling and this compound Mechanism of Action

ERG_Signaling_VPC18005 cluster_0 Prostate Cancer Cell TMPRSS2-ERG\nGene Fusion TMPRSS2-ERG Gene Fusion ERG Protein ERG Protein TMPRSS2-ERG\nGene Fusion->ERG Protein Transcription & Translation ETS Domain ETS Domain ERG Protein->ETS Domain Target Genes Target Genes ETS Domain->Target Genes Binds to DNA Cell Proliferation,\nInvasion, Metastasis Cell Proliferation, Invasion, Metastasis Target Genes->Cell Proliferation,\nInvasion, Metastasis Regulates Expression This compound This compound This compound->ETS Domain Inhibits DNA Binding

Caption: this compound inhibits the binding of the ERG-ETS domain to target genes.

Experimental Workflow for Evaluating this compound Activity

VPC18005_Workflow cluster_workflow This compound Evaluation Workflow cluster_invitro In Vitro cluster_cellular Cellular start Start in_vitro In Vitro Assays start->in_vitro cellular Cellular Assays start->cellular emsa EMSA (DNA Binding) in_vitro->emsa nmr NMR Spectroscopy (Direct Binding) in_vitro->nmr luciferase Luciferase Reporter Assay cellular->luciferase migration Migration/Invasion Assays cellular->migration data_analysis Data Analysis end End data_analysis->end emsa->data_analysis nmr->data_analysis luciferase->data_analysis migration->data_analysis

Caption: Workflow for assessing the inhibitory activity of this compound.

References

In Vivo Validation of VPC-18005's Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor activity of VPC-18005, a novel small-molecule inhibitor of the ERG (ETS-related gene) transcription factor, a key driver in approximately 50% of prostate cancers. The performance of this compound is compared with YK-4-279, another small molecule inhibitor targeting ETS-family transcription factors. This document summarizes available experimental data, details methodologies for key in vivo experiments, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound is a promising anti-cancer agent that functions by directly binding to the ERG-ETS domain, thereby disrupting its ability to bind to DNA and drive oncogenic transcription.[1] In vivo studies utilizing a zebrafish xenograft model have demonstrated the potential of this compound to inhibit cancer cell dissemination. As a point of comparison, YK-4-279 has been evaluated in murine xenograft models of prostate cancer, showing effects on both primary tumor growth and metastasis. While murine pharmacodynamic and toxicology studies have been conducted for this compound, detailed quantitative in vivo efficacy data from these mammalian models is not publicly available at the time of this publication, limiting a direct head-to-head comparison in a preclinical setting more translationally relevant to human cancer.

Data Presentation: In Vivo Anti-Tumor Activity

The following tables summarize the available quantitative data from in vivo studies of this compound and YK-4-279.

Table 1: In Vivo Efficacy of this compound in a Zebrafish Xenograft Model

Cell LinesTreatmentConcentrationEffect on Cancer Cell DisseminationReference
PNT1B-ERGThis compound1 µM20-30% decrease
PNT1B-ERGThis compound10 µM20-30% decrease

Table 2: In Vivo Efficacy of YK-4-279 in a Murine Xenograft Model

Cell LineMouse StrainTreatmentDosageEffect on Primary Tumor GrowthEffect on Lung MetastasisReference
LNCaP-luc-M6SCID-beigeYK-4-27975 mg/kgDecreased growthInhibited metastasis[2][3][4]

Note: Detailed quantitative data on tumor volume reduction and metastasis inhibition for YK-4-279 is available in the cited literature.

Experimental Protocols

This compound: Zebrafish Xenotransplantation Assay[1]
  • Cell Preparation: PNT1B-ERG cells were fluorescently labeled for tracking.

  • Injection: Labeled cells were injected into the yolk sac of zebrafish larvae.

  • Treatment: Larvae were exposed to this compound at concentrations of 1 µM or 10 µM in the water.

  • Analysis: The dissemination of fluorescently labeled cancer cells throughout the zebrafish body was monitored and quantified.

YK-4-279: Murine Subcutaneous Xenograft Model[3][4][5]
  • Cell Line: LNCaP-luc-M6, a human prostate cancer cell line with an ETV1 fusion, was used.

  • Animal Model: Male SCID-beige mice were utilized for tumor implantation.

  • Tumor Implantation: LNCaP-luc-M6 cells were implanted subcutaneously into the mice.

  • Treatment: Animals were treated with YK-4-279.

  • Efficacy Evaluation: Primary tumor growth was monitored, and the presence of lung metastases was evaluated at the end of the study.

Mandatory Visualizations

Signaling Pathway

ERG_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Prostate Cancer Cell ERG ERG DNA DNA ERG->DNA Binds to ETS sites Oncogenic_Transcription Oncogenic_Transcription DNA->Oncogenic_Transcription Initiates Cell_Migration_Invasion Cell_Migration_Invasion Oncogenic_Transcription->Cell_Migration_Invasion Promotes This compound This compound This compound->ERG Inhibits DNA binding TMPRSS2_ERG_Fusion TMPRSS2_ERG_Fusion TMPRSS2_ERG_Fusion->ERG Overexpression

Caption: ERG signaling pathway in prostate cancer and the mechanism of action of this compound.

Experimental Workflow

in_vivo_workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation/Injection Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Mouse, Zebrafish) Animal_Model->Tumor_Implantation Treatment_Groups Randomization into Treatment Groups Tumor_Implantation->Treatment_Groups Drug_Administration Compound Administration Treatment_Groups->Drug_Administration Monitoring Tumor Growth & Metastasis Monitoring Drug_Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Metastasis Count) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo validation of anti-tumor compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible disposal of chemical compounds like VPC-18005 is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols minimizes risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, synthesized from general best practices for hazardous chemical waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) was not retrievable in the search, general precautions for handling potent small molecule inhibitors should be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of them as contaminated waste after handling.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a respirator may be necessary. All handling of the solid form should ideally be conducted in a chemical fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[1][2]

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials, gloves), in a designated hazardous waste container.[2][3][4]

    • Use a container that is chemically compatible with this compound and any solvents used. The container must have a secure, leak-proof, screw-on cap.[5]

  • Waste Segregation:

    • Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.[1][6]

    • Liquid waste should be kept in secondary containment to capture any potential spills or leaks.[1][5]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," its concentration, and the date the waste was first added.[1][3][4][5][7]

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[5][6]

    • Keep the container closed at all times, except when adding waste.[1][5]

  • Disposal of Empty Containers:

    • Thoroughly empty the original this compound container.[1][8]

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1][2][6] For highly potent compounds, it is good practice to collect the first three rinses.[2]

    • After rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste, in accordance with your institution's guidelines for rinsed chemical containers.[1][6]

  • Request for Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1][2][3][8] Do not let hazardous waste accumulate in the laboratory.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste in Lab Do not store more than 10 gallons of hazardous waste in your lab.[1]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[5]
Aqueous Waste Heavy Metal Limits Varies by metal (e.g., Barium > 2mg/L, Cadmium > 0.5mg/L are regulated).[8]
Waste Pickup Request Request when container is ¾ full or after 150 days for laboratory chemical waste.[8]

Experimental Protocols

As this document pertains to disposal, detailed experimental protocols for the use of this compound are not applicable. However, it is crucial to note that any experimental protocol should conclude with a plan for the proper disposal of all generated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_container Empty Container Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (Unused compound, solutions, contaminated labware) fume_hood->waste_gen collect Collect in a Designated Hazardous Waste Container waste_gen->collect empty_container Original Container is Empty waste_gen->empty_container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date) collect->label_waste segregate Segregate from Incompatible Waste label_waste->segregate store Store in a Satellite Accumulation Area segregate->store ehs_pickup Request EHS Pickup when container is full store->ehs_pickup rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinse Collect Rinsate as Hazardous Waste rinse->collect_rinse deface_label Deface Original Label rinse->deface_label collect_rinse->collect dispose_container Dispose of Rinsed Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Disposal workflow for this compound from handling to final waste pickup.

References

Essential Safety and Logistical Information for Handling VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for the safe handling, use, and disposal of VPC-18005, a small molecule ERG antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining experimental integrity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable gloves (e.g., nitrile)
Eye Protection Safety GlassesANSI Z87.1 certified safety glasses with side shields or goggles
Body Protection Lab CoatStandard laboratory coat
Respiratory Protection RespiratorRequired when handling the compound as a powder or when engineering controls are insufficient. A NIOSH-approved N95 or higher-rated respirator is recommended

Note: It is crucial to use PPE made of materials that have been tested for resistance to the specific chemicals being handled. Always inspect PPE for integrity before use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and contamination risk. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Management and Disposal receiving Receive Shipment inspection Inspect for Damage receiving->inspection storage Store at -20°C (1 month) or -80°C (6 months) inspection->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Compound in a Ventilated Enclosure ppe->weighing dissolving Dissolve in Appropriate Solvent (e.g., DMSO) weighing->dissolving cell_culture Treat Cells in Culture dissolving->cell_culture zebrafish Administer to Zebrafish Model dissolving->zebrafish data_analysis Data Analysis cell_culture->data_analysis Luciferase Assay, Migration/Invasion Assay zebrafish->data_analysis Metastasis Analysis decontamination Decontaminate Work Surfaces data_analysis->decontamination waste_collection Collect Contaminated PPE and Materials decontamination->waste_collection waste_disposal Dispose as Hazardous Chemical Waste waste_collection->waste_disposal

Caption: Experimental workflow for handling this compound.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, and any excess or expired compound.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Dispose of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

This compound has been utilized in various in vitro and in vivo studies to investigate its inhibitory effects on the ERG transcription factor in prostate cancer.

In Vitro Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

Methodology:

  • Seed prostate cancer cells (e.g., VCaP) in a 96-well plate.

  • Transfect cells with a luciferase reporter plasmid containing an ERG-responsive promoter.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Cell Migration and Invasion Assays

These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.

Methodology:

  • Seed ERG-expressing prostate cancer cells in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

  • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treat the cells in the upper chamber with this compound or a vehicle control.

  • Incubate for a specified period (e.g., 24 hours).

  • Remove non-migrated/invaded cells from the top of the insert.

  • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

  • Quantify the number of migrated/invaded cells by microscopy.

Zebrafish Xenograft Model of Metastasis

This in vivo model is used to evaluate the effect of this compound on cancer cell metastasis.

Methodology:

  • Microinject fluorescently labeled human prostate cancer cells into the yolk sac of zebrafish embryos.

  • Expose the embryos to this compound or a vehicle control in the surrounding water.

  • Monitor the dissemination of cancer cells from the yolk sac to other parts of the embryo over several days using fluorescence microscopy.

  • Quantify the extent of metastasis by counting the number of fluorescent cells that have migrated beyond the injection site.

Signaling Pathway

This compound functions by directly targeting the ERG-ETS domain, thereby inhibiting its ability to bind to DNA and regulate the transcription of target genes involved in cell migration, invasion, and metastasis.

cluster_pathway This compound Mechanism of Action vpc18005 This compound erg_ets ERG-ETS Domain vpc18005->erg_ets Binds to erg_dna_binding ERG-DNA Binding vpc18005->erg_dna_binding Inhibits dna DNA erg_ets->dna Binds to transcription Transcription of Target Genes (e.g., those involved in migration and invasion) erg_dna_binding->transcription migration_invasion Cell Migration and Invasion transcription->migration_invasion

Caption: this compound signaling pathway.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.